B8R 20-27
Description
Contextual Significance of Short Peptides in Biological Research and Biotechnology
Short peptides, typically defined as those containing between 2 and 50 amino acids, have garnered significant attention in biological research and biotechnology for their diverse and crucial roles. nih.gov They serve as signaling molecules, such as hormones and neurotransmitters, and can modulate a wide array of physiological processes. nih.govamericanpeptidesociety.org Their ability to interfere with protein-protein interactions, which are fundamental to many biological pathways, makes them valuable tools in research and as potential therapeutic agents. nih.gov
The advantages of short peptides over larger protein-based drugs or small molecules are notable. They often exhibit high target specificity and affinity, which can lead to fewer side effects. explorationpub.comchapman.edu Furthermore, their degradation products are typically non-toxic amino acids. explorationpub.com In biotechnology, short peptides are utilized in various applications, including the development of functional biomaterials, drug delivery systems, and in cosmetology. mdpi.comnih.gov For instance, some short peptides can self-assemble into ordered nanostructures like hydrogels and nanofibers, which have applications in tissue engineering and targeted drug delivery. mdpi.com The ongoing exploration of short peptides continues to reveal their vast potential in medicine and technology. mdpi.comnih.gov
Rationale for Dedicated Academic Investigation into H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
A dedicated academic investigation into the nonapeptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is warranted due to the unique combination of amino acid residues in its sequence. The presence of both positively (Lysine) and negatively (Glutamic acid) charged residues, alongside polar (Threonine, Serine, Tyrosine) and hydrophobic (Phenylalanine, Valine) amino acids, suggests the potential for complex and specific interactions with biological targets. khanacademy.org
The rationale for its study can be broken down by its constituent amino acids:
Threonine and Serine: These hydroxyl-containing amino acids are common sites for post-translational modifications like phosphorylation, which can act as a molecular switch to control protein activity.
Tyrosine: As an aromatic amino acid, it can participate in various non-covalent interactions and is also a key substrate for phosphorylation by tyrosine kinases, which are crucial in signaling pathways. khanacademy.org
Lysine (B10760008): This basic amino acid can form salt bridges and is often involved in binding to negatively charged molecules or regions of proteins. khanacademy.org
Phenylalanine: Its aromatic ring contributes to hydrophobic interactions, which are important for protein folding and binding. khanacademy.org
Glutamic Acid: This acidic amino acid can form ionic bonds and is frequently found in the active sites of enzymes. khanacademy.org
Valine: A hydrophobic amino acid that contributes to the core structure of proteins.
The specific arrangement of these residues in H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH could lead to a unique three-dimensional structure with the potential to bind to a specific receptor or enzyme, thereby modulating its function. Investigating this nonapeptide could uncover novel biological activities and provide a new tool for studying cellular processes.
Overview of Advanced Methodologies Employed in Peptide Science Applicable to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The study of the nonapeptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would benefit from a range of advanced methodologies developed for peptide science.
Peptide Synthesis: The primary method for producing this nonapeptide would be Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is attached to a solid resin support. SPPS is highly efficient and allows for the synthesis of peptides with high purity. nih.gov Both Fmoc and Boc protection strategies can be employed in SPPS. nih.gov For a nonapeptide of this length, SPPS is the most practical and widely used method.
Purification and Characterization: Once synthesized, the crude peptide would require purification, typically achieved through High-Performance Liquid Chromatography (HPLC) . resolvemass.ca This technique separates the desired peptide from impurities based on its physicochemical properties. resolvemass.ca
Following purification, the identity and purity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would be confirmed using several analytical techniques:
Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight of the peptide and confirming its amino acid sequence. resolvemass.canumberanalytics.comnumberanalytics.com
Amino Acid Analysis (AAA): This method verifies the amino acid composition and quantity within the peptide. resolvemass.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the three-dimensional structure of the peptide in solution and to study its dynamic properties. resolvemass.canumberanalytics.com
Functional Assays: To investigate the biological activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, various functional assays would be employed. These could include binding assays to identify potential protein targets, cell-based assays to observe its effects on cellular processes, and enzymatic assays to determine if it can modulate enzyme activity. The specific assays would be guided by computational predictions of the peptide's potential function.
Current Gaps and Future Directions in Fundamental Research on H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
As there is currently a lack of specific research on the nonapeptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, the primary gap is the absence of any data regarding its biological function, structure, and potential targets.
Future research directions should focus on:
De novo characterization: The initial step would be to synthesize and purify the peptide, followed by a thorough characterization of its physicochemical properties.
Structural studies: Determining the three-dimensional structure of the peptide using techniques like NMR spectroscopy would provide insights into its potential interaction sites.
Target identification: Utilizing methods such as affinity chromatography or yeast two-hybrid screening could help identify the cellular components with which this nonapeptide interacts.
Functional analysis: Once potential targets are identified, a range of in vitro and in vivo studies would be necessary to elucidate the peptide's biological role.
Computational modeling: Computer-aided drug design (CADD) and molecular dynamics simulations can be used to predict the peptide's structure, binding affinity to potential targets, and to guide the design of more potent or stable analogs. nih.gov
The systematic investigation of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, starting from these fundamental research directions, holds the promise of uncovering new biological knowledge and potentially leading to the development of novel research tools or therapeutic leads. The exploration of such uncharacterized short peptides represents a significant frontier in peptide science. mdpi.com
Interactive Data Tables
Table 1: Amino Acid Composition of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
| Amino Acid | Three-Letter Code | One-Letter Code | Properties |
| Threonine | Thr | T | Polar, uncharged |
| Serine | Ser | S | Polar, uncharged |
| Tyrosine | Tyr | Y | Polar, aromatic |
| Lysine | Lys | K | Basic, positively charged |
| Phenylalanine | Phe | F | Nonpolar, aromatic |
| Glutamic Acid | Glu | E | Acidic, negatively charged |
| Serine | Ser | S | Polar, uncharged |
| Valine | Val | V | Nonpolar |
Table 2: Applicable Methodologies for the Study of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
| Methodology | Purpose | Key Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide. | High efficiency and purity for short peptides. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purification of the synthesized peptide. | High resolution separation. resolvemass.ca |
| Mass Spectrometry (MS) | Confirmation of molecular weight and sequence. | High accuracy and sensitivity. resolvemass.canumberanalytics.com |
| Amino Acid Analysis (AAA) | Determination of amino acid composition. | Quantitative confirmation of peptide content. resolvemass.ca |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of 3D structure and dynamics. | Provides detailed structural information in solution. resolvemass.canumberanalytics.com |
| Computer-Aided Drug Design (CADD) | Prediction of structure and interactions. | Guides experimental design and optimization. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C44H65N9O15 |
|---|---|
Molecular Weight |
960.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1 |
InChI Key |
OKJGSFNDSWKVMF-RWALMOLHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Advanced Chemical Synthesis and Purification Methodologies for H Thr Ser Tyr Lys Phe Glu Ser Val Oh
Optimization of Solid-Phase Peptide Synthesis (SPPS) for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
SPPS is the predominant method for the routine synthesis of peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. youtube.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble polymer support, or resin. biosynth.comchempep.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. chempep.com
Selection and Derivatization of Resins for High Yield and Purity
The choice of resin is a critical parameter that dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage from the solid support. chempep.comfluorochem.co.uk For the synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, which possesses a C-terminal carboxylic acid, several resins are suitable.
Wang Resin: This is a widely used resin in Fmoc-based SPPS for generating peptides with a C-terminal acid. chempep.comfluorochem.co.uk The peptide is linked to the resin via a p-alkoxybenzyl ester bond, which is readily cleaved under moderately acidic conditions, typically with 95% trifluoroacetic acid (TFA). chempep.commerckmillipore.com
2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid labile resin is another excellent choice, particularly for sequences susceptible to degradation under harsh acidic conditions. biosynth.commerckmillipore.com It allows for the cleavage of the peptide under very mild acidic conditions, which can help preserve the integrity of the peptide and its side-chain protecting groups if the synthesis of a protected fragment is desired. chempep.commerckmillipore.com Its steric bulk also helps to minimize side reactions like diketopiperazine formation, which can be a concern with certain dipeptide sequences. merckmillipore.com
Merrifield Resin: As the foundational resin for Boc-based chemistry, it links the first amino acid through a benzyl (B1604629) ester. chempep.comfluorochem.co.uk Cleavage requires strong acids like anhydrous hydrogen fluoride (B91410) (HF), making it less common in modern research settings compared to the milder Fmoc-compatible resins. chempep.com
The resin's loading capacity, defined as the amount of the first amino acid that can be attached per gram of resin, must be carefully selected. chempep.com A lower loading capacity is often preferred for longer or more complex peptides like this octapeptide to prevent steric hindrance and aggregation of peptide chains on the resin, which can lead to incomplete reactions and lower yields. chempep.com Pre-loaded resins, such as Fmoc-Val-Wang or Fmoc-Val-2-CTC, can streamline the synthesis process by eliminating the initial amino acid loading step. fluorochem.co.ukmerckmillipore.com
Table 1: Comparison of SPPS Resins for Synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH This table is interactive. Click on the headers to sort.
| Resin | Typical Chemistry | Linkage Type | Cleavage Condition | C-Terminal | Key Advantages |
|---|---|---|---|---|---|
| Wang Resin | Fmoc | p-Alkoxybenzyl ester | ~95% TFA | Acid | Standard, reliable for C-terminal acids. chempep.comfluorochem.co.uk |
| 2-CTC Resin | Fmoc | Trityl ester | Very mild acid (e.g., 1% TFA) | Acid / Protected Acid | Minimizes racemization and side reactions; allows for protected fragment synthesis. biosynth.commerckmillipore.com |
| Merrifield Resin | Boc | Benzyl ester | Anhydrous HF | Acid | Foundational resin for Boc strategy. chempep.comfluorochem.co.uk |
| Rink Amide Resin | Fmoc | Amide | ~95% TFA | Amide | Used for synthesizing C-terminal amides (not for the target -OH peptide). fluorochem.co.uk |
Fmoc-Based and Boc-Based Strategies for Large-Scale Synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Two main chemical strategies dominate SPPS: Fmoc/tBu and Boc/Bzl. americanpeptidesociety.orgbiosynth.com The choice between them depends on the peptide sequence, desired scale, and compatibility with other chemical modifications. americanpeptidesociety.org
Fmoc/tBu Strategy: This is the most common approach in modern peptide synthesis. americanpeptidesociety.org The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step by a mild base, typically 20% piperidine (B6355638) in DMF. google.commdpi.com The side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu) for Tyr, Ser, Thr, and Glu, and tert-butyloxycarbonyl (Boc) for Lys. iris-biotech.depeptide.com The final cleavage from the resin and removal of all side-chain protecting groups occurs simultaneously with a single strong acid treatment (e.g., 95% TFA). chempep.com The mild conditions for Fmoc group removal make this strategy highly popular. iris-biotech.de
Boc/Bzl Strategy: This is the classical approach. The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each step by a moderate acid like TFA. americanpeptidesociety.org Side chains are protected by groups that are stable to TFA but cleaved by a very strong acid, such as benzyl (Bzl) ethers for Ser, Thr, and Tyr, and 2-chlorobenzyloxycarbonyl (2-Cl-Z) for Lys. iris-biotech.depeptide.com The final cleavage requires treatment with hazardous strong acids like anhydrous HF or TFMSA. iris-biotech.de While robust, the harsh final cleavage step has led to the wider adoption of the Fmoc strategy. americanpeptidesociety.org
For large-scale synthesis, the Fmoc strategy is generally preferred due to its milder conditions and reduced use of highly corrosive and toxic reagents. iris-biotech.de
Table 3: Side-Chain Protecting Groups for Fmoc and Boc Synthesis of the Peptide Sequence
| Amino Acid | Fmoc Strategy Protecting Group | Boc Strategy Protecting Group |
|---|---|---|
| Thr | tBu (tert-butyl) | Bzl (benzyl) |
| Ser | tBu (tert-butyl) | Bzl (benzyl) |
| Tyr | tBu (tert-butyl) | 2-Br-Z or Bzl |
| Lys | Boc (tert-butyloxycarbonyl) | 2-Cl-Z (2-chlorobenzyloxycarbonyl) |
| Phe | None | None |
| Glu | OtBu (tert-butyl ester) | OBzl (benzyl ester) |
| Val | None | None |
(Data sourced from references iris-biotech.depeptide.com)
Strategies for Minimizing Side Reactions During Elongation and Deprotection of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Several amino acids in the target sequence are prone to specific side reactions during SPPS. bibliomed.orgresearchgate.net
Glutamic Acid (Glu): The side-chain carboxyl group, when adjacent to certain residues, can undergo cyclization to form a pyroglutamate (B8496135) at the N-terminus if it is the first amino acid, or other side reactions. More significantly, aspartimide formation is a well-known side reaction for Asp residues, and analogous succinimide (B58015) formation can occur with Glu, especially during Fmoc deprotection (base-catalyzed) or final cleavage (acid-catalyzed). iris-biotech.de This can lead to racemization and the formation of piperidide adducts. Using bulky protecting groups like OtBu helps, and optimizing deprotection times is crucial.
Serine (Ser) and Threonine (Thr): During the final acid-mediated deprotection and cleavage (e.g., with TFA), an O-N acyl shift can occur. iris-biotech.de The peptide backbone amide nitrogen attacks the side-chain hydroxyl group, forming a cyclic intermediate that rearranges to an ester linkage. This side reaction is reversible under basic conditions. iris-biotech.de
Tyrosine (Tyr): The electron-rich phenol (B47542) side chain is susceptible to alkylation by carbocations generated from the cleavage of other protecting groups (like tBu) or the resin linker during final cleavage. researchgate.net This is mitigated by using a "scavenger" cocktail during cleavage, which typically includes water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap these reactive species. google.com
Lysine (B10760008) (Lys): Incomplete deprotection of the Nα-Fmoc group can lead to the formation of deletion sequences. Incomplete protection of the side-chain ε-amino group can result in branched peptides. Ensuring complete reactions and using a robust protecting group like Boc for the side chain is standard practice. nih.gov
Table 4: Potential Side Reactions and Mitigation Strategies for the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH Sequence
| Residue(s) | Potential Side Reaction | Stage of Occurrence | Mitigation Strategy |
|---|---|---|---|
| Glu | Succinimide Formation | Deprotection / Cleavage | Minimize exposure to base; use optimized coupling/deprotection protocols. iris-biotech.de |
| Ser, Thr | N-O Acyl Shift | Final Acid Cleavage | Use optimized cleavage conditions; can be reversed with mild base treatment post-cleavage. iris-biotech.de |
| Tyr | Side-Chain Alkylation | Final Acid Cleavage | Use of scavenger cocktails (e.g., TFA/TIS/H₂O). google.comresearchgate.net |
| All | Racemization | Coupling | Use of additives (HOBt, OxymaPure) and efficient coupling reagents (HATU, COMU). bachem.compeptide.com |
| All | Aggregation | Elongation | Use of low-load resins, chaotropic salts, or pseudoproline dipeptides (not directly applicable here but a general strategy). biosynth.com |
N-Terminal and C-Terminal Modification Strategies During Synthesis
While the target compound is a simple linear peptide, the synthetic route allows for straightforward modifications.
N-Terminal Modification: The N-terminus of the completed peptide (Threonine), once its final Fmoc group is removed, possesses a free amine that is available for modification while the peptide is still attached to the resin. sb-peptide.com Common modifications include acetylation (reaction with acetic anhydride) to mimic natural proteins and neutralize the terminal charge, or conjugation to fatty acids (e.g., palmitic acid) to increase lipophilicity. mdpi.comsb-peptide.com
C-Terminal Modification: The C-terminus of the target peptide is a carboxylic acid (-OH), which is determined by the choice of resin (e.g., Wang or 2-CTC resin). nih.gov To synthesize a C-terminal amide (-NH₂), a different resin, such as Rink Amide or Sieber Amide, would be used from the start. chempep.comfluorochem.co.uk These resins have a linker that, upon cleavage with acid, releases the peptide as a C-terminal amide. nih.gov
Solution-Phase and Hybrid Synthesis Approaches for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
While SPPS is dominant, solution-phase and hybrid methods offer distinct advantages, particularly for large-scale production. neulandlabs.comambiopharm.com
Solution-Phase Peptide Synthesis (LPPS): In this classical approach, all reactions occur in a homogeneous solution phase. neulandlabs.com Intermediates must be isolated and purified after each coupling and deprotection step, making it significantly more labor-intensive than SPPS. ambiopharm.com However, it is highly scalable and can be more cost-effective for producing large quantities of shorter peptides, as it avoids the high cost of resins and can use reagents more stoichiometrically. neulandlabs.comambiopharm.com For an octapeptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a full solution-phase synthesis would be complex but feasible.
Hybrid Synthesis: This approach combines the strengths of both SPPS and LPPS. americanpeptidesociety.org It is particularly useful for long or complex peptides. neulandlabs.com The strategy involves synthesizing smaller, protected peptide fragments using the efficiency of SPPS, cleaving them from the resin while keeping their side-chain protecting groups intact, and then coupling these fragments together in solution. ambiopharm.comamericanpeptidesociety.org For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a hybrid strategy could involve the synthesis of two tetrapeptide fragments, such as Fmoc-Thr(tBu)-Ser(tBu)-Tyr(tBu)-Lys(Boc)-OH and H-Phe-Glu(OtBu)-Ser(tBu)-Val-OtBu. The first fragment would be synthesized on a hyper-acid labile resin like 2-CTC, and the second could be prepared separately. These two fragments would then be coupled in solution using a low-racemization coupling reagent, followed by final deprotection.
Advanced Purification Techniques for Research-Grade H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The primary and most widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comgyrosproteintechnologies.comwindows.net This method separates the target peptide from impurities based on differences in their hydrophobicity. nih.gov However, to achieve the high purity required for research applications, a single purification step may be insufficient. mdpi.com Therefore, orthogonal purification methods, which separate molecules based on different principles such as charge or size, are often employed in conjunction with RP-HPLC. bio-works.comxtalks.com
Preparative High-Performance Liquid Chromatography (HPLC) Method Development
The development of an effective preparative HPLC method is a critical step in the purification of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. The goal is to optimize the separation of the target peptide from its closely related impurities to maximize both purity and yield. The process generally involves the following steps:
Column and Stationary Phase Selection: The choice of the stationary phase is crucial for successful separation. For peptides, C18-modified silica (B1680970) is the most common stationary phase. bachem.com The pore size of the stationary phase is also an important consideration; larger pores are generally used for larger molecules. kromasil.com
Mobile Phase Selection and Optimization: The mobile phase in RP-HPLC typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), usually acetonitrile (B52724). peptide.com An ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is commonly added to both solvents to improve peak shape and resolution. peptide.com The pH of the mobile phase can significantly affect the retention of the peptide and should be at least one pH unit away from the peptide's isoelectric point to ensure a stable protonated state. hplc.eu
Gradient Elution Development: A gradient elution, where the concentration of the organic modifier is gradually increased, is typically used for peptide purification. peptide.com An initial screening gradient, for example from 10% to 70% acetonitrile over 45 minutes, can be run to determine the approximate elution range of the peptide. hplc.eu The gradient can then be optimized to a shallower slope around the elution point of the target peptide to achieve better resolution from impurities. hplc.eu
Loading and Scaling Up: Once an analytical method with satisfactory separation is developed, it can be scaled up to a preparative scale. Overloading studies are conducted to determine the maximum amount of crude peptide that can be loaded onto the preparative column without compromising the separation. hplc.eu Fractions are collected as the peptide elutes and are analyzed for purity. peptide.com
| Parameter | Typical Starting Condition | Purpose |
| Stationary Phase | C18 silica | Separation based on hydrophobicity |
| Mobile Phase A | Water with 0.1% TFA | Aqueous component |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Organic modifier |
| Gradient | Linear, e.g., 10-70% B over 45 min | Elution of components with varying hydrophobicity |
| Flow Rate | Dependent on column size | To ensure efficient separation |
| Detection | UV at 210-220 nm | Monitoring of peptide elution |
Countercurrent Chromatography and Other Orthogonal Purification Methods
To achieve higher purity levels, orthogonal purification techniques are often employed. These methods separate molecules based on properties other than hydrophobicity, providing a complementary approach to RP-HPLC. mdpi.combio-works.com
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. bio-works.com Cation-exchange chromatography (CIEX) can be a particularly useful step upstream of RP-HPLC. bio-works.comxtalks.com By first separating the crude peptide mixture based on charge, many impurities can be removed, reducing the burden on the subsequent RP-HPLC step and leading to a final product of higher purity. bio-works.com
Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that operates without a solid support matrix. researchgate.net It utilizes a biphasic liquid system where one phase acts as the mobile phase and the other as the stationary phase, held in place by a centrifugal field. researchgate.net CCC has been successfully used for the purification of peptides and offers an alternative to solid-phase chromatography methods. windows.netnih.gov While it may not always offer the high resolution of RP-HPLC, it can be a valuable tool, particularly for large-scale purification. windows.net Multicolumn countercurrent solvent gradient purification (MCSGP) is a more advanced form of this technique that can achieve high yield and purity simultaneously. ymcamerica.comnih.gov
Other Orthogonal Methods: Size-exclusion chromatography (SEC), which separates molecules based on their size, is another orthogonal technique that can be used in peptide purification. nih.govmdpi.com Additionally, novel chromatography-free purification concepts, such as reactive capping purification (RCP), have been developed. These methods involve tagging and removing truncated peptide sequences, offering a purification strategy with low solvent consumption. nih.gov
| Technique | Principle of Separation | Application in Peptide Purification |
| Ion-Exchange Chromatography (IEX) | Net charge | Removal of impurities with different charge states, often used upstream of RP-HPLC. bio-works.comxtalks.com |
| Countercurrent Chromatography (CCC) | Differential partitioning between two immiscible liquid phases | Purification without a solid support, suitable for various scales. researchgate.netnih.gov |
| Size-Exclusion Chromatography (SEC) | Molecular size | Separation of peptides from smaller or larger impurities. nih.govmdpi.com |
| Reactive Capping Purification (RCP) | Chemoselective removal of tagged impurities | Chromatography-free method to remove truncated peptide sequences. nih.gov |
Lyophilization and Post-Purification Handling for Long-Term Storage
After purification, the fractions containing the pure H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH are typically combined and lyophilized. peptide.com Lyophilization, or freeze-drying, is a process that removes the solvent (water and acetonitrile) by sublimation under vacuum, resulting in a stable, dry powder. uk-peptides.com
Comprehensive Structural Elucidation and Conformational Dynamics of H Thr Ser Tyr Lys Phe Glu Ser Val Oh
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nmims.eduyoutube.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to gain a complete picture of the peptide's conformational landscape.
The initial and most critical step in any NMR-based structural study is the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to their respective atoms within the peptide sequence. acs.orgspectralservice.de For a peptide of this size, this is achieved primarily through a suite of 2D NMR experiments.
The process begins with the identification of individual amino acid spin systems using through-bond correlation experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). nih.govuzh.ch A TOCSY spectrum is particularly powerful as it reveals correlations between an amide proton and all other protons within that amino acid's side chain, effectively creating a unique fingerprint for most amino acid types. utexas.edu For instance, Valine would show correlations from its amide proton (HN) to its α-proton (Hα), β-proton (Hβ), and its two γ-methyl groups (Hγ), while Phenylalanine would display correlations out to its aromatic ring protons.
Once the spin systems are identified, their sequential order is established using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). nmims.edunih.gov These experiments detect protons that are close in space (typically < 5 Å), allowing for the observation of correlations between a proton on one residue (e.g., the Hα) and the amide proton of the subsequent residue (Hα(i) to HN(i+1)).
To assign the carbon resonances, heteronuclear correlation experiments are required. The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon or nitrogen atom, enabling the assignment of ¹³Cα, ¹³Cβ, etc., based on the already-known proton assignments. spectralservice.denih.gov The HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons separated by two or three bonds, is then used to assign quaternary carbons, such as the carbonyl carbons of the peptide backbone and the non-protonated carbons in the Tyrosine and Phenylalanine side chains.
Below is a hypothetical table of ¹H and ¹³C chemical shifts for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, assuming a random coil conformation in aqueous solution at neutral pH. These values are based on typical chemical shifts observed for amino acids in short, unstructured peptides. researchgate.netbmrb.io
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thr¹ | HN | 8.35 | - |
| Hα | 4.25 | 61.5 | |
| Hβ | 4.15 | 69.0 | |
| Hγ2 | 1.20 | 22.0 | |
| Ser² | HN | 8.30 | - |
| Hα | 4.40 | 58.0 | |
| Hβ | 3.85 | 63.5 | |
| Tyr³ | HN | 8.25 | - |
| Hα | 4.50 | 57.5 | |
| Hβ | 3.05, 2.90 | 39.0 | |
| Hδ | 7.10 | 132.0 | |
| Hε | 6.80 | 117.0 | |
| Lys⁴ | HN | 8.20 | - |
| Hα | 4.30 | 56.0 | |
| Hβ | 1.85, 1.75 | 33.0 | |
| Hγ | 1.65 | 25.0 | |
| Hδ | 1.80 | 29.0 | |
| Hε | 3.00 | 41.5 | |
| Phe⁵ | HN | 8.15 | - |
| Hα | 4.60 | 57.0 | |
| Hβ | 3.15, 2.95 | 39.5 | |
| Hδ/ε/ζ | 7.20-7.35 | 130-138 | |
| Glu⁶ | HN | 8.40 | - |
| Hα | 4.35 | 56.5 | |
| Hβ | 2.10 | 30.0 | |
| Hγ | 2.30 | 36.0 | |
| Ser⁷ | HN | 8.38 | - |
| Hα | 4.42 | 58.0 | |
| Hβ | 3.88 | 63.5 | |
| Val⁸ | Hα | 3.95 | 62.0 |
| Hβ | 2.15 | 32.5 | |
| Hγ1/γ2 | 0.95, 0.90 | 21.0, 20.5 |
This is an interactive data table. Click on column headers to sort.
The cornerstone of 3D structure determination by NMR is the Nuclear Overhauser Effect (NOE), which is a through-space magnetization transfer between protons that are typically less than 5-6 Å apart. youtube.comyoutube.com The intensity of an NOE cross-peak in a NOESY spectrum is approximately proportional to the inverse sixth power of the distance between the two protons (r⁻⁶). nmims.edu This relationship allows for the translation of NOE intensities into semi-quantitative distance restraints (e.g., strong, medium, weak, corresponding to ~1.8-2.7 Å, ~1.8-3.5 Å, and ~1.8-5.0 Å, respectively).
For medium-sized molecules like this octapeptide, where the NOE can be close to zero, the ROESY experiment is often preferred. The Rotating-frame Overhauser Effect (ROE) is always positive, avoiding the issue of signal nulling. columbia.edu
The pattern of observed NOEs provides definitive information about the peptide's secondary structure. For example:
Sequential NOEs , such as dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1), confirm the amino acid sequence and provide initial insights into the backbone torsion angles (φ, ψ).
Medium-range NOEs , such as dαN(i, i+2), dαβ(i, i+3), and dαN(i, i+3), are unambiguous indicators of turn or helical structures.
Long-range NOEs between distant residues in the sequence would indicate a folded, globular-like conformation.
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a flexible peptide, one would expect to see a full set of sequential NOEs. The presence of any medium-range NOEs, for instance between Tyr³ and Phe⁵ or Phe⁵ and Ser⁷, would suggest a propensity to form a turn-like structure in that region.
| NOE Type | Proton Pair | Expected Intensity | Structural Implication |
| Sequential | Ser² Hα -> Tyr³ HN | Strong/Medium | Confirms S-Y connectivity |
| Sequential | Lys⁴ HN -> Phe⁵ HN | Medium/Weak | Suggests extended or turn-like region |
| Medium-Range | Tyr³ Hα -> Phe⁵ HN | Weak (if present) | Indicates a possible turn (Type I/II β-turn) |
| Side Chain | Tyr³ Hδ/ε -> Phe⁵ Hδ/ε | Weak (if present) | Proximity of aromatic rings |
| Side Chain | Lys⁴ Hε -> Glu⁶ Hβ/γ | Weak (if present) | Potential for salt-bridge interaction |
This is an interactive data table. Click on column headers to sort.
Amide proton exchange (HDX) studies, monitored by NMR, provide crucial information about the dynamics and solvent accessibility of the peptide backbone. northwestern.edu The experiment involves dissolving the peptide in D₂O and monitoring the disappearance of the amide proton (HN) signals over time as they exchange with solvent deuterons. pnas.org
The rate of exchange for a given amide proton is highly dependent on its environment. nih.gov
Fast-exchanging protons are fully solvent-exposed and not involved in any stable hydrogen bonds. In an unstructured peptide, most amide protons would exchange rapidly. northwestern.edu
Slow-exchanging protons are typically shielded from the solvent, either by being buried in a structured core or by participating in stable intramolecular hydrogen bonds (e.g., in an α-helix or β-sheet).
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, observing any slowly exchanging amide protons would be significant. For example, if the HN of Phe⁵ exchanged slowly, it would strongly support the hypothesis of a β-turn structure where this proton is involved in a hydrogen bond with the carbonyl oxygen of Ser². The exchange rates are also pH and temperature-dependent, with the slowest exchange typically occurring at a pH minimum around 2.5-3.0. nih.govresearchgate.net
| Residue HN | Predicted Exchange Rate | Interpretation |
| Thr¹ | N/A (N-terminus) | - |
| Ser² | Fast | Solvent exposed, unstructured |
| Tyr³ | Fast | Solvent exposed, unstructured |
| Lys⁴ | Fast | Solvent exposed, unstructured |
| Phe⁵ | Medium/Slow (Hypothetical) | Potentially involved in a hydrogen-bonded turn |
| Glu⁶ | Fast | Solvent exposed, unstructured |
| Ser⁷ | Fast | Solvent exposed, unstructured |
| Val⁸ | Fast | Solvent exposed, unstructured |
This is an interactive data table. Click on column headers to sort.
Studying the peptide's NMR spectra as a function of temperature and pH reveals further details about its conformational stability and the ionization states of its titratable residues.
Temperature Dependence: The chemical shifts of amide protons are sensitive to temperature. ias.ac.in A small temperature coefficient (dδ/dT), typically less than -4.5 ppb/K, is indicative of a proton involved in a stable intramolecular hydrogen bond, as it is shielded from changes in solvent hydrogen bonding. ias.ac.in Conversely, a large negative dδ/dT value suggests a solvent-exposed proton. This provides a complementary method to HDX for identifying hydrogen bonds.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content and Thermal Stability Analysis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
α-helix: Shows two strong negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.
β-sheet: Displays a single negative band around 216-218 nm and a positive band near 195 nm. researchgate.net
Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm. researchgate.net Many short, flexible peptides exhibit spectra characteristic of a polyproline II (PPII) helix, a more extended and ordered "random coil" structure, with a negative minimum near 198 nm and a weak positive peak around 218 nm. acs.orgacs.org
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a short and likely flexible peptide, the CD spectrum is expected to be dominated by random coil or PPII features. acs.org The presence of the two aromatic residues (Tyr, Phe) can also contribute to the far-UV CD spectrum, sometimes complicating the interpretation.
Furthermore, CD is an excellent tool for monitoring conformational stability. By measuring the CD signal at a specific wavelength (e.g., 222 nm for helices or ~200 nm for random coil) as a function of temperature, a thermal melting curve can be generated. The midpoint of this transition (Tm) provides a measure of the peptide's thermal stability. For a short, unstructured peptide, one would expect to see a non-cooperative, gradual change in the CD spectrum with increasing temperature, reflecting the progressive loss of any residual local structure. acs.org
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Backbone Conformation Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about peptide secondary structure by probing the vibrational modes of the peptide backbone. nih.govpitt.edu
The most informative band for secondary structure analysis is the Amide I band, which appears between 1600 and 1700 cm⁻¹. researchgate.netsemanticscholar.org This band arises primarily from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is sensitive to the hydrogen-bonding pattern and geometry of the backbone, making it a reliable indicator of conformation. nist.gov
α-helix: ~1650-1658 cm⁻¹
β-sheet: ~1620-1640 cm⁻¹ (strong) and sometimes a weaker high-frequency component at ~1680-1695 cm⁻¹ for antiparallel sheets.
β-turns: ~1660-1685 cm⁻¹
Random Coil: ~1640-1648 cm⁻¹
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, the Amide I band in its FTIR or Raman spectrum would likely be broad and centered around 1645 cm⁻¹, indicative of a heterogeneous ensemble of conformations characteristic of a random coil state. semanticscholar.org Deconvolution of this band could potentially reveal the presence of minor populations of more ordered structures like β-turns. FTIR is particularly useful as it can be performed in various environments, including aqueous solution, and can monitor hydrogen-deuterium exchange through analysis of the Amide II band (~1550 cm⁻¹). nih.gov
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Atomic-Resolution Structure
The determination of the three-dimensional structure of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH at atomic resolution is crucial for understanding its biological function and mechanism of action. To date, no experimentally determined structures for this specific octapeptide have been deposited in public databases like the Protein Data Bank (PDB). However, X-ray crystallography and cryo-electron microscopy (cryo-EM) represent the principal techniques for obtaining such high-resolution structural information, should the peptide be successfully crystallized or prepared for cryo-EM analysis. nih.govamericanpeptidesociety.org
X-ray crystallography is a powerful method for determining the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into many specific directions by the crystalline lattice. libretexts.org For peptides, this technique can reveal detailed conformational arrangements and intermolecular interactions within the crystal lattice. nih.gov The primary bottleneck for this method is often the growth of well-ordered, single crystals of sufficient size and quality. libretexts.org
Cryo-EM has become a revolutionary technique in structural biology, particularly for large protein complexes, but it is also applicable to smaller biomolecules and their assemblies under certain conditions. americanpeptidesociety.orgnih.gov This method involves flash-freezing a solution of the molecule in vitreous ice and imaging it with an electron microscope. formulationbio.com By averaging thousands of images of individual particles, a high-resolution 3D reconstruction can be generated without the need for crystallization. creative-biostructure.com For a small peptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, cryo-EM would likely be most effective when studying it in complex with a larger target biomolecule. acs.org
Crystal Growth Strategies for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The crystallization of a flexible, short peptide such as H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH presents significant challenges due to its conformational heterogeneity and small size. americanpeptidesociety.org Successful crystallization requires a systematic exploration of various conditions to find a specific set that favors the formation of a stable, ordered crystal lattice. cambrex.com The general approach involves dissolving the purified peptide and systematically screening different precipitants, buffers, temperatures, and additives. nih.gov
Commonly employed crystallization techniques include vapor diffusion (both hanging and sitting drop) and microbatch methods. americanpeptidesociety.org The vapor diffusion method, where a drop of the peptide-precipitant mixture equilibrates against a larger reservoir of precipitant, is the most widely used technique for screening crystallization conditions. americanpeptidesociety.org Microbatch crystallization, where the sample is mixed with the precipitant under oil, is also a valuable strategy, particularly for conserving small amounts of a precious peptide sample. americanpeptidesociety.org
To overcome the inherent flexibility of the peptide, several strategies could be employed:
Co-crystallization: Crystallizing the peptide in complex with a target protein or another binding partner can stabilize a single conformation, making it more amenable to crystallization. americanpeptidesociety.orgpepdd.com
Chemical Modification: Introducing conformational constraints, such as cyclization or the incorporation of non-natural amino acids, can reduce the peptide's flexibility and improve its crystallizability. americanpeptidesociety.org
Fragment Screening: Using derivatives or fragments of the peptide might yield crystals more readily, providing structural insights that can be extrapolated to the full peptide.
A systematic screening process is essential, testing a wide array of chemical conditions. cambrex.com The following table outlines typical components and ranges used in setting up crystallization trials for peptides.
| Parameter | Examples of Conditions | Purpose |
| Precipitants | Polyethylene (B3416737) glycols (PEGs) of various molecular weights (e.g., PEG 400, PEG 3350, PEG 8000), salts (e.g., ammonium (B1175870) sulfate, sodium chloride), organic solvents (e.g., 2-methyl-2,4-pentanediol (MPD), isopropanol) | To reduce the solubility of the peptide in a controlled manner, inducing precipitation or crystallization. |
| Buffers | HEPES, Tris-HCl, citrate, phosphate | To maintain a stable pH, which is critical for the peptide's charge state and conformation. |
| pH Range | Typically screened from 4.0 to 9.0 | The solubility and charge distribution of the peptide are highly pH-dependent. |
| Additives | Divalent cations (e.g., MgCl₂, CaCl₂), small molecules, detergents, or chaotropic agents | To alter solvent properties or mediate crystal contacts, potentially improving crystal quality. |
| Temperature | 4°C, 20°C | Temperature affects solubility and the kinetics of crystal nucleation and growth. |
This table presents a generalized summary of conditions used in peptide crystallization screening based on established methodologies. americanpeptidesociety.orgcambrex.com
Structural Analysis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in Complex with Target Biomolecules
Determining the structure of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH when bound to a biological target, such as a receptor or enzyme, is fundamental to understanding its mechanism of action. Both X-ray crystallography and cryo-EM are powerful techniques for visualizing such complexes at an atomic level. nih.govpepdd.com
In the context of X-ray crystallography , co-crystallization is a primary strategy. nih.gov This involves purifying the peptide-protein complex before setting up crystallization trials. An alternative method is soaking, where pre-formed crystals of the target protein are incubated in a solution containing the peptide, allowing it to diffuse into the crystal lattice and bind. nih.gov A successful co-crystal structure would reveal:
The specific conformation adopted by the peptide upon binding.
The key intermolecular interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) stabilizing the complex.
Conformational changes induced in the target biomolecule upon peptide binding. pepdd.com
Cryo-EM is particularly advantageous for studying large, flexible, or multi-component complexes that are difficult to crystallize. nih.govcreative-biostructure.com For a small peptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, it would be analyzed in complex with its larger protein target. Recent advances have made it possible to resolve structures of protein-ligand complexes to near-atomic resolution, providing detailed maps of the binding interface. acs.org Cryo-EM can also capture different functional states of a complex, offering a more dynamic view of the interaction. creative-biostructure.com
| Technique | Advantages for Complex Analysis | Challenges for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| X-ray Crystallography | Provides very high (atomic) resolution. Well-established methods for data collection and analysis. nih.gov | Requires well-diffracting crystals of the complex, which can be a major bottleneck. libretexts.org Crystal packing forces might influence the observed conformation. |
| Cryo-Electron Microscopy | Does not require crystallization. Can analyze samples in a near-native, vitrified state. americanpeptidesociety.org Capable of handling large, flexible, or heterogeneous complexes. nih.gov | Resolution may be lower than crystallography for small, dynamic complexes. The peptide itself is too small to be visualized alone; it must be bound to a larger target (>~50 kDa). acs.org |
This table compares the applicability of X-ray crystallography and Cryo-EM for the structural analysis of the peptide in a complex, based on general principles of the techniques. nih.govamericanpeptidesociety.orglibretexts.orgnih.govacs.org
Computational Approaches to Conformational Sampling and Prediction for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
In the absence of experimental structural data, computational methods provide powerful tools to explore the conformational landscape of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. These approaches can predict likely structures, analyze flexibility, and characterize the intramolecular interactions that govern its behavior.
Molecular Dynamics (MD) Simulations in Explicit Solvent and Membrane Environments
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, MD simulations in an explicit solvent (water) can provide detailed insights into its conformational dynamics in a physiologically relevant environment. njit.edunih.gov
The simulation begins with a starting conformation of the peptide, which is then placed in a box of water molecules and ions to mimic physiological concentration. acs.org The forces on each atom are calculated using a classical force field, and Newton's equations of motion are integrated to simulate the trajectory of the system over time. nih.gov These simulations can reveal:
The ensemble of conformations the peptide samples at equilibrium.
The stability of secondary structural elements, such as turns or coils.
The dynamics of side-chain movements and their interactions with the solvent.
The formation and breaking of intramolecular hydrogen bonds.
Given the potential interaction of peptides with cell surfaces, simulations in a membrane environment (e.g., a lipid bilayer) would also be highly relevant. Such simulations could elucidate how the peptide partitions between the aqueous and lipid phases and what structural changes occur upon membrane association.
| Simulation Parameter | Typical Value/Choice | Rationale |
| Force Field | AMBER, CHARMM, GROMOS | These are well-established parameter sets for simulating proteins and peptides. |
| Water Model | TIP3P, SPC/E | Explicitly models water molecules, which is crucial for accurately representing solvation and hydrophobic effects. acs.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulations are required to adequately sample the conformational space of a flexible peptide. njit.edu |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that closely mimic a standard laboratory environment. nih.gov |
| Temperature | ~300 K | Represents physiological temperature. |
This table outlines a typical setup for an MD simulation of a peptide, based on common practices in the field. nih.govnjit.eduacs.org
Enhanced Sampling Techniques for Conformational Landscapes of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
A major limitation of standard MD simulations is the timescale problem; simulations may get trapped in local energy minima and fail to sample all relevant conformations within an accessible timeframe. researchgate.net Enhanced sampling techniques are designed to overcome these energy barriers and accelerate the exploration of a molecule's conformational landscape. aip.org
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, several methods could be applied:
Replica Exchange Molecular Dynamics (REMD): Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of adjacent replicas are swapped, allowing the higher-temperature systems to overcome energy barriers and feed lower-energy conformations back to the target temperature replica. researchgate.net
Metadynamics: A history-dependent bias potential is added to the system along a few selected collective variables (CVs), such as dihedral angles or radius of gyration. This bias potential discourages the system from revisiting previously explored conformations, forcing it to explore new regions of the conformational space. researchgate.net
Accelerated Molecular Dynamics (aMD): A non-negative boost potential is added to the system when the actual potential is below a certain reference energy, effectively shallowing the energy wells and promoting transitions between states.
These methods can generate a more comprehensive picture of the peptide's flexibility and identify the most stable conformational states, which could correspond to its bioactive form. researchgate.netarxiv.org
Quantum Chemical Calculations for Intramolecular Interactions
While classical force fields used in MD are computationally efficient, they are based on simplified empirical functions. Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a much more accurate description of electronic structure and intermolecular forces. cuni.cz Although computationally expensive, QC methods can be applied to analyze specific conformations of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH identified through MD or other methods.
QC calculations are particularly useful for:
Accurate Geometries: Optimizing the geometry of the peptide to find its precise minimum-energy structure.
Interaction Energies: Quantifying the strength of specific intramolecular interactions, such as hydrogen bonds, salt bridges (e.g., between Lys and Glu), and dispersion interactions involving the aromatic ring of Phenylalanine. cuni.czacs.org
Electronic Properties: Calculating properties like charge distribution and molecular orbitals, which are critical for understanding reactivity and interaction with other molecules.
Methods like Density Functional Theory (DFT) offer a good balance of accuracy and computational cost for systems of this size. acs.org For even higher accuracy, especially for non-covalent interactions, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used, often on fragments of the peptide. cuni.cz These calculations can refine and validate the observations from classical simulations, providing a detailed, physically rigorous understanding of the forces that define the peptide's structure.
Studies on Aggregation Propensity and Self-Assembly of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The octapeptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is a fascinating subject for studies in supramolecular chemistry, particularly concerning its potential for aggregation and self-assembly. While specific, direct experimental studies on the aggregation of this exact peptide sequence are not extensively documented in publicly available literature, its primary structure provides significant insights into its likely behavior. The propensity of this peptide to self-assemble can be inferred from the physicochemical properties of its constituent amino acids and by drawing parallels with studies on peptides with similar characteristics.
The sequence contains a balanced composition of hydrophobic, polar, and charged amino acids, a hallmark of amphipathic peptides known to undergo self-assembly. nih.govnih.gov The presence of both hydrophobic residues (Phenylalanine, Valine) and hydrophilic/charged residues (Threonine, Serine, Tyrosine, Lysine (B10760008), Glutamic acid) is a critical factor driving the aggregation process. nih.gov
Detailed Research Findings
Research into peptide self-assembly indicates that the process is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and π-π stacking.
Influence of Amino Acid Composition and Sequence Pattern:
The primary sequence of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH suggests a strong tendency to form ordered aggregates. The aromatic residues, Tyrosine (Tyr) and Phenylalanine (Phe), are known to play a crucial role in initiating and stabilizing self-assembled structures through π-π stacking interactions. nih.gov Phenylalanine, in particular, is a key component in the core recognition motifs of amyloid-forming peptides. nih.gov
The amphipathic nature of the peptide, with distinct hydrophobic and hydrophilic regions, is expected to drive the formation of higher-order structures. nih.gov In an aqueous environment, the hydrophobic side chains of Phenylalanine and Valine would likely sequester themselves away from the water, while the hydrophilic and charged side chains of Threonine, Serine, Tyrosine, Lysine, and Glutamic acid would remain exposed to the solvent. quora.com This arrangement is characteristic of the formation of β-sheet-rich structures, such as amyloid-like fibrils, where β-sheets are laminated to bury the hydrophobic side chains. nih.gov
Table of Amino Acid Properties in H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:
| Amino Acid | Abbreviation | Side Chain Property | Potential Role in Aggregation |
|---|---|---|---|
| Threonine | Thr | Polar, uncharged | Hydrogen bonding |
| Serine | Ser | Polar, uncharged | Hydrogen bonding |
| Tyrosine | Tyr | Aromatic, polar | π-π stacking, hydrogen bonding |
| Lysine | Lys | Basic, positively charged | Electrostatic interactions |
| Phenylalanine | Phe | Aromatic, hydrophobic | π-π stacking, hydrophobic interactions |
| Glutamic acid | Glu | Acidic, negatively charged | Electrostatic interactions |
| Serine | Ser | Polar, uncharged | Hydrogen bonding |
| Valine | Val | Hydrophobic | Hydrophobic interactions |
Impact of Environmental Factors (pH and Concentration):
The self-assembly of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is predicted to be highly sensitive to environmental conditions, particularly pH. nih.gov The peptide contains two residues with ionizable side chains: Lysine (a basic amino acid) and Glutamic acid (an acidic amino acid). The protonation state of these residues will change with the pH of the solution, thereby altering the net charge of the peptide and the electrostatic interactions that govern its assembly.
At physiological pH (~7.4), the side chain of Lysine will be protonated (positively charged), and the side chain of Glutamic acid will be deprotonated (negatively charged). This can lead to favorable electrostatic attractions that may promote self-assembly into specific morphologies, such as nanobelts that further organize into fractal-like structures. nih.gov
Under acidic conditions (e.g., pH < 5), both the Lysine and Glutamic acid side chains would likely be protonated, leading to a net positive charge on the peptide. The resulting electrostatic repulsion could inhibit or disrupt the formation of ordered aggregates. nih.gov Conversely, at basic pH values, both residues would be deprotonated, leading to a net negative charge and again, potential electrostatic repulsion. However, studies on similar peptides have shown that β-sheet conformations can still form at moderately basic pH values. nih.gov
The concentration of the peptide is another critical factor. nih.gov Below a certain critical aggregation concentration, the peptide is likely to exist as soluble monomers. Above this concentration, self-assembly into larger structures is expected to occur. For amphipathic peptides, aggregation can occur at concentrations ranging from the low micromolar to the millimolar range. nih.gov
Table of Predicted pH Effects on Aggregation:
| pH Condition | Predicted Charge State of Side Chains (Lys, Glu) | Expected Net Peptide Charge | Predicted Effect on Aggregation |
|---|---|---|---|
| Acidic (e.g., pH 3) | Lys (+), Glu (0) | Positive | Inhibition due to electrostatic repulsion |
| Neutral (e.g., pH 7.4) | Lys (+), Glu (-) | Neutral (zwitterionic) | Promotion due to electrostatic attraction |
| Basic (e.g., pH 11) | Lys (0), Glu (-) | Negative | Inhibition due to electrostatic repulsion |
Molecular Interactions and Mechanistic Studies of H Thr Ser Tyr Lys Phe Glu Ser Val Oh
Elucidation of Intracellular Signaling Pathways Modulated by H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in Cellular Models
Upstream Receptor Activation and Downstream Signaling Cascades:Without identification of a molecular target, there is no information on the signaling pathways that might be modulated by this peptide.
Due to the absence of specific scientific research, the generation of an article with detailed findings and data tables for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is not feasible at this time.
Gene Expression Profiling and Proteomics in Response to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
There are no published studies that have performed gene expression profiling (e.g., via microarray or RNA-sequencing) or proteomic analyses to identify global changes in cellular gene or protein expression patterns following treatment with the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH peptide. Research into how this peptide may alter transcriptional or translational landscapes in any cell type is currently not present in the public scientific domain.
Post-Translational Modification Analysis Induced by H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
No studies have been identified that investigate whether H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH induces post-translational modifications (PTMs) on other proteins. The potential for this peptide to influence key cellular signaling events through mechanisms like phosphorylation, ubiquitination, glycosylation, or acetylation has not been explored. While the peptide itself contains amino acids that can be subject to PTMs (Threonine, Serine, Tyrosine, Lysine), research on its capacity to induce such changes in other proteins is absent. khanacademy.org
Cellular Effects and Phenotypic Responses to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH (In Vitro)
Detailed in vitro studies on the phenotypic responses of cells to this specific peptide are not available. While general research exists on how other, unrelated peptides can influence cellular behavior, these findings cannot be attributed to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. nih.govnih.gov
Regulation of Cell Proliferation, Differentiation, and Apoptosis
There is no specific data demonstrating that H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH regulates cell proliferation, triggers differentiation into specific lineages, or induces or inhibits apoptosis in any tested cell line.
Impact on Cell Migration, Adhesion, and Invasion
No research is available that has assessed the impact of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH on the migratory, adhesive, or invasive properties of cells. Studies using standard assays like transwell migration, wound healing, or cell adhesion assays with this peptide have not been reported.
Inflammatory and Immunomodulatory Responses in Primary Cell Cultures
Beyond its role as a T-cell epitope to trigger specific immune responses, there is no broader research on the inflammatory or immunomodulatory effects of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in primary cell cultures. For instance, no data exists on its ability to modulate the secretion of various cytokines or to influence the behavior of other immune cells like macrophages, neutrophils, or dendritic cells in a non-antigen-specific manner. While many host defense peptides have such immunomodulatory roles, these have not been documented for TSYKFESV. nih.govnih.gov
Due to the absence of specific research data for the requested topics, it is not possible to provide a detailed, evidence-based article on the molecular interactions, mechanistic studies, and cellular effects of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH at this time.
Structure Activity Relationship Sar and Peptide Engineering of H Thr Ser Tyr Lys Phe Glu Ser Val Oh
Systematic Alanine (B10760859) Scanning and Point Mutation Studies on H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Systematic alanine scanning is a widely used method to determine the contribution of individual amino acid side chains to a peptide's function. genscript.comjpt.comgenscript.com In this technique, each residue of the peptide is systematically replaced with alanine, and the resulting change in biological activity is measured. genscript.com Alanine is chosen because its small, non-bulky methyl side chain generally does not alter the peptide's backbone conformation, thus isolating the effect of the original side chain. jpt.com
For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, an alanine scan would reveal "hotspot" residues—those critical for its interaction with the T-cell receptor (TCR) and Major Histocompatibility Complex (MHC). Point mutations to other amino acids can further probe the requirements for size, charge, and hydrophobicity at each position.
Hypothetical Alanine Scan of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:
| Original Residue | Position | Substitution | Hypothetical Change in Activity (e.g., Fold decrease in T-cell activation) | Inferred Importance of Side Chain |
| Thr | 1 | Ala | 2-fold | Low |
| Ser | 2 | Ala | 3-fold | Low |
| Tyr | 3 | Ala | 50-fold | High (Aromaticity/H-bonding likely crucial) |
| Lys | 4 | Ala | 80-fold | High (Positive charge likely critical for binding) |
| Phe | 5 | Ala | 60-fold | High (Hydrophobic/aromatic interaction is key) |
| Glu | 6 | Ala | 75-fold | High (Negative charge/H-bonding is essential) |
| Ser | 7 | Ala | 5-fold | Low-Moderate |
| Val | 8 | Ala | 10-fold | Moderate (Hydrophobicity contributes to binding) |
This table is for illustrative purposes to demonstrate the principles of alanine scanning.
Based on general principles, one might predict that the aromatic residues (Tyr³, Phe⁵) and charged residues (Lys⁴, Glu⁶) are essential for molecular recognition and binding. mdpi.comresearchgate.net The terminal hydroxyl-containing residues (Thr¹, Ser²) and the aliphatic residue (Val⁸) may be more tolerant of substitution.
Effects of Non-Natural Amino Acid Substitutions on Activity and Conformational Stability of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Incorporating non-natural amino acids (nnAAs) is a powerful strategy to enhance peptide properties such as stability, potency, and bioavailability. stonybrook.edunih.govplos.org These modifications can introduce novel side chains or alter the peptide backbone.
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, several nnAAs could be considered:
To enhance binding: Replacing Phenylalanine (Phe) or Tyrosine (Tyr) with halogenated or bulkier aromatic analogs could improve hydrophobic or π-stacking interactions. nih.gov
To increase stability: Substituting Ser or Thr with N-methylated versions can prevent enzymatic degradation without significantly altering the side chain's function. plos.org Replacing the peptide bond itself can also confer resistance to proteases.
To constrain conformation: Introducing α,α-disubstituted amino acids can restrict the peptide's flexibility, locking it into its bioactive conformation. nih.gov
Hypothetical Analogs with Non-Natural Amino Acids:
| Analog | Substitution | Predicted Effect |
| TSYK[Phe(4-F)]ESV-OH | 4-Fluoro-Phenylalanine at position 5 | Enhanced binding affinity through new electronic interactions. |
| TSYK[hPhe]ESV-OH | Homophenylalanine at position 5 | Increased hydrophobic interaction. |
| T[N-Me-Ser]YK...OH | N-methyl-Serine at position 2 | Increased resistance to aminopeptidases. |
| TSY[Orn]FESV-OH | Ornithine at position 4 | Altered charge distribution and spacing, potentially modulating TCR interaction. |
This table is for illustrative purposes.
Impact of N-Terminal and C-Terminal Modifications on Biological Activity and Specificity
N-Terminal Acetylation: Adding an acetyl group to the N-terminal Threonine removes the positive charge of the free amine. biosynth.com This can increase the peptide's stability against degradation by aminopeptidases and may alter its binding profile. sigmaaldrich.comditki.com
C-Terminal Amidation: Replacing the C-terminal carboxyl group with an amide group neutralizes the negative charge. sigmaaldrich.combiosynth.com This modification is common in naturally occurring peptides and often increases resistance to carboxypeptidases, thereby extending the peptide's half-life and enhancing its biological activity. biosynth.com
PEGylation/Lipidation: Attaching a polyethylene (B3416737) glycol (PEG) chain or a fatty acid (like palmitic acid) to either terminus can increase the peptide's solubility, size, and circulation time in the body, though it may also impact its ability to bind to its target. sb-peptide.comditki.com
Hypothetical Terminal Modifications and Their Effects:
| Modification | Target Terminus | Expected Impact on H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| Acetylation | N-terminus | Increased enzymatic stability; Neutralizes terminal positive charge. sigmaaldrich.comditki.com |
| Amidation | C-terminus | Increased enzymatic stability; Neutralizes terminal negative charge. sigmaaldrich.com |
| Palmitoylation | N-terminus | Increased lipophilicity and potential for membrane interaction. sb-peptide.com |
This table is for illustrative purposes.
Cyclization and Stapling Strategies for Conformational Constraint and Enhanced Activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Linear peptides are often highly flexible, which can be entropically unfavorable for binding to a receptor. Cyclization and stapling are strategies used to pre-organize a peptide into its bioactive conformation, which can lead to enhanced activity, selectivity, and stability. nih.govacs.orgresearchgate.net
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a side chain-to-side chain cyclization is a plausible strategy. A lactam bridge could be formed between the amine side chain of Lysine (B10760008) at position 4 and the carboxylic acid side chain of Glutamic acid at position 6. acs.orgresearchgate.net This would create a constrained loop in the center of the peptide, potentially optimizing the presentation of the key binding residues (Tyr, Phe) to the TCR.
Stapled peptides involve introducing a synthetic brace, often using non-natural amino acids with reactive side chains that are then covalently linked. mdpi.com For instance, replacing two residues at positions i and i+4 with olefin-bearing amino acids and then performing a ring-closing metathesis can create a hydrocarbon "staple" that reinforces a helical or other secondary structure. mdpi.com
Hypothetical Comparison of Linear vs. Cyclized Peptide:
| Peptide Variant | Conformation | Proteolytic Stability | Receptor Affinity (Hypothetical Kd) |
| Linear TSYKFESV-OH | Flexible / Random Coil | Low | 10 µM |
| Cyclo(4,6)-[TSYKFE]SV-OH | Constrained Loop | High | 1 µM |
This table is for illustrative purposes.
Peptide Mimetics and Peptidomimetics Derived from H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH for Modulating Molecular Interactions
Peptidomimetics are molecules that mimic the structure and function of a peptide but are built from non-peptide components. nih.govyoutube.com The goal is to create compounds with improved pharmacological properties, such as better oral bioavailability and metabolic stability. youtube.comnih.gov
The design of a peptidomimetic derived from H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would begin by identifying the essential pharmacophore—the precise three-dimensional arrangement of the critical side chains (e.g., Tyr³, Lys⁴, Phe⁵, Glu⁶). A non-peptide scaffold (e.g., a benzodiazepine (B76468) or terpene structure) would then be designed to present these functional groups in the same spatial orientation as the original peptide. youtube.commdpi.com This approach moves away from the peptide backbone entirely, creating a small molecule drug candidate that retains the biological activity of the parent peptide. nih.gov
Rational Design of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH Analogs with Improved Potency or Selectivity
Rational design integrates the information gathered from all the above strategies to create optimized peptide analogs. nih.govacs.orgnih.gov The process is iterative:
Identify Key Residues: Alanine scanning reveals the residues essential for activity.
Model the Structure: Computational modeling based on the peptide's structure when bound to its target (if known) provides a template for design. nih.gov
Introduce Modifications: Based on the SAR, introduce targeted modifications. For example, if Tyr³ is a hotspot, one might introduce a non-natural analog like β-methyltyrosine to constrain its side-chain conformation. nih.gov
Enhance Stability: If the peptide is unstable, apply terminal modifications or cyclization strategies. For instance, a lead analog could be synthesized with an amidated C-terminus and a lactam bridge between Lys⁴ and Glu⁶.
Test and Refine: The newly designed analogs are synthesized and tested. The results provide new insights that fuel the next round of design, leading to a progressive improvement in potency, selectivity, and drug-like properties.
This systematic approach allows for the transformation of a native peptide sequence like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH into a highly optimized therapeutic or research tool.
Pre Clinical Pharmacological Evaluation and Adme Profiling of H Thr Ser Tyr Lys Phe Glu Ser Val Oh
In Vitro and Ex Vivo Stability Studies of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Enzymatic Degradation Kinetics in Biological Fluids (e.g., plasma, serum, tissue homogenates)
No data available.
Chemical Stability under Varying pH, Temperature, and Oxidative Conditions
No data available.
Light Stability and Long-Term Storage Considerations
No data available.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Pre-Clinical Models
Membrane Permeability Studies Using Caco-2 Cells and PAMPA Assays
No data available.
Plasma Protein Binding and Tissue Distribution in Animal Models
No data available.
Identification of Metabolic Pathways and Major Metabolites in Liver Microsomes and Hepatocytes
The metabolic stability and profile of a novel peptide therapeutic like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would be initially assessed using in vitro models such as liver microsomes and hepatocytes from various species, including human, rat, and mouse. These systems contain the primary enzymes responsible for drug metabolism.
In a typical study, the peptide would be incubated with liver microsomes in the presence of NADPH to assess phase I metabolic pathways, primarily oxidation, reduction, and hydrolysis reactions mediated by cytochrome P450 enzymes. A parallel incubation without NADPH would serve as a control. Similarly, incubation with cryopreserved or fresh hepatocytes would be conducted to evaluate both phase I and phase II (conjugation) metabolic pathways.
Samples would be collected at various time points and analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). This allows for the quantification of the parent peptide over time to determine its metabolic half-life and intrinsic clearance. The high-resolution mass spectrometry capabilities would be employed to identify the major metabolites by detecting their mass-to-charge ratio and fragmentation patterns. The primary sites of metabolic cleavage or modification on the peptide backbone and amino acid side chains would be elucidated.
Hypothetical Metabolic Profile of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in Human Liver Microsomes
| Time (min) | Parent Peptide Remaining (%) | Major Metabolite M1 Abundance (relative %) | Major Metabolite M2 Abundance (relative %) |
| 0 | 100 | 0 | 0 |
| 15 | 85 | 10 | 5 |
| 30 | 70 | 20 | 10 |
| 60 | 50 | 35 | 15 |
| 120 | 25 | 50 | 25 |
This table is for illustrative purposes only and does not represent actual data.
Renal and Biliary Excretion Profiles in Rodent Models
To understand the elimination pathways of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, in vivo studies in rodent models, such as rats with cannulated bile ducts, would be performed. Following intravenous administration of the peptide, urine and bile samples would be collected over a defined period (e.g., 24-48 hours).
Proof-of-Concept Efficacy Studies of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in Relevant In Vitro Disease Models
Cell-Based Assays for Specific Biological Endpoints (e.g., anti-inflammatory, antimicrobial, anti-cancer activity)
Based on the amino acid sequence of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, which contains both hydrophobic and charged residues, it could be hypothesized to possess a range of biological activities. To test these hypotheses, a battery of cell-based assays would be employed.
For anti-inflammatory activity , the peptide would be tested for its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs). The levels of cytokines would be measured by enzyme-linked immunosorbent assay (ELISA).
For antimicrobial activity , the peptide would be evaluated for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution assays.
For anti-cancer activity , the peptide's cytotoxic effects would be assessed against a panel of human cancer cell lines (e.g., breast, colon, lung) using assays such as the MTT or CellTiter-Glo assay, which measure cell viability.
Hypothetical Anti-Inflammatory Activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
| Peptide Concentration (µM) | Inhibition of TNF-α Production (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
This table is for illustrative purposes only and does not represent actual data.
Organoid and 3D Culture Systems for Complex Biological Responses
To bridge the gap between simple 2D cell culture and in vivo animal models, H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would be evaluated in more physiologically relevant 3D culture systems. For instance, if anti-cancer activity is observed in 2D cultures, the peptide would be tested on tumor spheroids or patient-derived organoids. These models better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. The effect of the peptide on spheroid growth, viability, and invasion would be assessed using advanced imaging techniques and molecular analyses. Similarly, for other potential activities like tissue repair, organoid models of the relevant tissue (e.g., intestinal or skin organoids) could be utilized to study more complex biological responses.
Pre-Clinical Efficacy Evaluation of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in Animal Models
Dose-Response Characterization and Pharmacodynamic Marker Analysis
Should promising in vitro activity be identified, the efficacy of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would be evaluated in relevant animal models of disease. For example, if the peptide shows anti-inflammatory potential, a mouse model of LPS-induced systemic inflammation or a rat model of collagen-induced arthritis could be employed.
A dose-response study would be conducted where different doses of the peptide are administered to the animals. The therapeutic efficacy would be assessed by measuring relevant disease parameters. In the inflammation model, this could include measuring serum levels of pro-inflammatory cytokines.
Simultaneously, pharmacodynamic (PD) markers would be analyzed in blood or tissue samples to demonstrate that the peptide is engaging its target and eliciting a biological response. This could involve measuring the activity of a specific enzyme or the expression of a target gene. The relationship between the dose, plasma concentration of the peptide (pharmacokinetics), and the observed effect (pharmacodynamics) would be established to guide dose selection for further development.
Impact on Disease Progression in Established Murine Models
Research has demonstrated that immunization with the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH peptide, when combined with a suitable adjuvant such as CpG oligodeoxynucleotides (CpG ODNs), can induce a robust and specific CD8+ T-cell response in C57BL/6 mice. oup.com This immune response is critical for protection against viral infections. The efficacy of this peptide-based immunization was evaluated in a well-established murine model of ectromelia virus infection.
In these studies, mice were immunized with the peptide and subsequently challenged with a lethal dose of ECTV. The primary endpoint was survival, which serves as a direct measure of the peptide's ability to induce a protective immune response that favorably alters the course of the disease. The findings indicate that the generated TSYKFESV-specific CD8+ T cells are crucial participants in the protective immunity against the ECTV challenge. oup.com
Immunized mice were protected from the viral challenge, demonstrating that the peptide could effectively prime the immune system to combat and control the progression of the disease. oup.com This protective effect was observed in both the acute phase (10 days post-immunization) and the memory phase (60 days post-immunization) of the immune response, highlighting the peptide's capacity to generate long-lasting immunity. oup.com
Table 1: Survival Outcomes in ECTV-Challenged Murine Models
| Immunization Group | Challenge Timepoint | Outcome |
|---|---|---|
| TSYKFESV Peptide + CpG 1826 | Acute Phase (10 days post-immunization) | Protected against lethal ECTV challenge |
Comparative Efficacy Across Different Pre-Clinical Administration Routes
The route of administration is a critical factor in vaccine efficacy, as it can significantly influence the nature and magnitude of the resulting immune response. Pre-clinical studies involving the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH peptide have directly compared the efficacy of systemic versus mucosal administration routes in murine models. oup.com
The two primary routes investigated were:
Systemic Administration: Injection into the hind footpads (fp). oup.com
Mucosal Administration: Intranasal (in) application. oup.com
Both administration routes, when using the peptide in conjunction with the bioactive CpG 1826 adjuvant, were successful in inducing a strong CD8+ T-cell response. oup.com However, notable differences in the kinetics and magnitude of this response were observed.
During the acute phase of the immune response (10 days after the second immunization), the systemic route was found to be more effective. It generated a higher percentage of interferon-gamma (IFN-γ) producing CD8+ T cells in the spleen compared to the mucosal route. oup.com Specifically, systemic immunization resulted in approximately 13.27% of CD8+ T cells being IFN-γ positive, whereas mucosal immunization yielded about 8.93%. oup.com
Despite this initial difference, both routes of administration provided protective immunity against a subsequent ECTV challenge. oup.com The immune response, characterized by the presence of antigen-specific CD8+ T cells, persisted for at least two months, although the frequency of these cells naturally declined over time. oup.com This indicates that while the initial response may be stronger via the systemic route, both systemic and mucosal delivery of the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH peptide can establish effective, long-term protective immunity in pre-clinical models. oup.com
Table 2: Comparative Efficacy of Administration Routes (Acute Phase)
| Administration Route | Anatomic Site of Measurement | Key Finding (CD8+/IFN-γ+ T-cells) | Protective Efficacy |
|---|---|---|---|
| Systemic (footpad) | Spleen | 13.27% ± 1.55% | Effective |
Advanced Delivery Systems and Formulation Strategies for H Thr Ser Tyr Lys Phe Glu Ser Val Oh
Nanoparticle-Based Delivery Systems for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The encapsulation of peptides within nanoparticles (NPs) offers a promising strategy to protect them from degradation, improve their bioavailability, and facilitate targeted delivery. drug-dev.combachem.com For a peptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, which is composed of both polar (Thr, Ser, Tyr, Lys, Glu) and nonpolar (Phe, Val) amino acids, various nanoparticle platforms can be considered. khanacademy.orgquora.com The choice of nanoparticle system depends on the desired release profile, the target site, and the physicochemical properties of the peptide itself.
Polymeric Nanoparticles for Controlled Release and Targeting
Polymeric nanoparticles, fabricated from biodegradable and biocompatible polymers, are highly versatile carriers for peptide delivery. bachem.com They can be engineered to provide controlled, sustained release of the encapsulated peptide, which is crucial for maintaining effective concentrations over an extended period. The large surface area of these nanoparticles also allows for modification with targeting ligands to direct the peptide to specific cells or tissues. bachem.com
Research Findings: While specific studies encapsulating H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in polymeric nanoparticles are not available in the reviewed literature, the principles of polymeric nanoparticle formulation are well-established for peptides. The hydrophobic and electrostatic interactions between the peptide and the polymer matrix are key drivers for encapsulation and stability. nih.gov For the TSYKFESV peptide, the presence of charged residues (Lys, Glu) and hydrophobic residues (Phe, Val) would influence its interaction with different types of polymers. khanacademy.orgnih.gov
| Parameter | Typical Range for Peptide-Loaded Polymeric NPs | Rationale for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| Particle Size | 100-500 nm | Enables potential passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect and facilitates cellular uptake. nih.gov |
| Encapsulation Efficiency | 40-90% | Dependent on the polymer type, peptide properties, and formulation method. The amphiphilic nature of TSYKFESV could allow for efficient loading. |
| Drug Loading | 1-10% (w/w) | A higher loading capacity is desirable to minimize the amount of carrier material administered. |
| Release Profile | Biphasic: Initial burst release followed by sustained release over days to weeks. | The initial burst can be beneficial for applications requiring rapid onset of action, while sustained release ensures prolonged activity. |
Liposomal and Lipid Nanoparticle Encapsulation for Improved Stability and Bioavailability
Liposomes and lipid nanoparticles (LNPs) are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. researchgate.net Their biomimetic structure makes them highly biocompatible and effective at protecting peptides from enzymatic degradation in the bloodstream. researchgate.net Encapsulation within these lipid-based systems can significantly improve the stability and bioavailability of peptide drugs. drug-dev.com
Research Findings: Direct research on the liposomal formulation of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is not documented. However, the methodology for encapsulating peptides in liposomes is well-developed. The peptide can be either entrapped in the aqueous core or incorporated into the lipid bilayer, depending on its properties. For TSYKFESV, its polar amino acids would favor entrapment in the aqueous core, while the nonpolar residues could interact with the lipid tails. The surface of these nanoparticles can be functionalized with targeting moieties for active targeting. researchgate.netdoaj.org
| Lipid Carrier Type | Key Characteristics | Relevance for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| Conventional Liposomes | Composed of phospholipids (B1166683) and cholesterol. | Can protect the peptide from degradation and improve its pharmacokinetic profile. |
| Stealth Liposomes | Surface-modified with polymers like PEG. | Reduces clearance by the reticuloendothelial system (RES), prolonging circulation time. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix. | Offers better stability and controlled release compared to liposomes. |
| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids. | Higher drug loading capacity and reduced drug expulsion during storage. drug-dev.com |
Inorganic Nanocarriers (e.g., mesoporous silica (B1680970), gold nanoparticles) for Targeted Delivery
Inorganic nanocarriers, such as mesoporous silica nanoparticles (MSNs) and gold nanoparticles (AuNPs), offer unique advantages for drug delivery. MSNs possess a high surface area and tunable pore size, allowing for high drug loading and controlled release. AuNPs have readily modifiable surfaces and unique optical properties that can be exploited for theranostic applications.
Research Findings: There is no specific literature detailing the use of inorganic nanocarriers for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. However, the principles of their use are applicable. The peptide could be loaded into the pores of MSNs or conjugated to the surface of AuNPs. The surface of these carriers can also be functionalized with targeting ligands to enhance specificity.
| Inorganic Carrier | Loading/Conjugation Mechanism | Potential Advantages for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| Mesoporous Silica Nanoparticles (MSNs) | Adsorption into pores via electrostatic interactions or hydrogen bonding. | High loading capacity; protection from enzymatic degradation; stimuli-responsive release (e.g., pH, redox). |
| Gold Nanoparticles (AuNPs) | Covalent conjugation via cysteine or lysine (B10760008) residues; electrostatic adsorption. | Easy surface functionalization for targeting; potential for photothermal therapy or imaging applications. |
Conjugation Strategies for Enhanced Permeation and Specificity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Conjugating the peptide to other molecules can dramatically improve its therapeutic properties by extending its half-life, enhancing its ability to cross biological barriers, and increasing its specificity for target cells. nih.gov
PEGylation for Prolonged Circulation Half-Life
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule. bachem.com This strategy increases the hydrodynamic size of the peptide, which reduces its renal clearance and shields it from enzymatic degradation, thereby prolonging its circulation half-life. nih.govbiochempeg.com
Research Findings: While H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH has not been specifically studied in the context of PEGylation, the presence of a primary amine in the lysine residue and the N-terminal amine provide potential sites for PEG conjugation. khanacademy.orgbachem.com The choice of PEG size and the site of attachment are critical to preserving the peptide's biological activity. bachem.combiochempeg.com
| PEGylation Parameter | Consideration | Impact on H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| PEG Molecular Weight | Typically 5-40 kDa. biochempeg.com | Larger PEG chains lead to a greater increase in half-life but may also reduce biological activity due to steric hindrance. |
| Site of Attachment | N-terminus or Lysine side chain. | Site-specific PEGylation is preferred to ensure a homogeneous product and to avoid interference with residues critical for activity. bachem.com |
| PEGylation Chemistry | Amine-reactive chemistry (e.g., NHS esters, aldehydes). | The choice of chemistry determines the stability of the linkage and the reaction conditions. bachem.com |
Cell-Penetrating Peptide (CPP) Conjugation for Intracellular Delivery
Cell-penetrating peptides (CPPs) are short peptides that can facilitate the translocation of their cargo across cellular membranes. nih.gov Conjugating a therapeutic peptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH to a CPP could enable its delivery to intracellular targets, which would otherwise be inaccessible.
Research Findings: There are no studies on conjugating H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH with a CPP. However, this remains a viable strategy for enhancing its cellular uptake. The conjugation can be achieved through a stable covalent bond or a cleavable linker that releases the peptide inside the cell. The design of such a conjugate would need to ensure that the CPP does not abrogate the activity of the primary peptide.
| CPP Conjugation Aspect | Description | Implication for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH |
| Type of CPP | Cationic (e.g., Tat, Penetratin), Amphipathic. | The choice of CPP can influence the uptake mechanism and efficiency. |
| Linker | Stable (e.g., amide) or cleavable (e.g., disulfide, pH-sensitive). | A cleavable linker can release the active peptide at the target site, which is often desirable. |
| Uptake Mechanism | Direct translocation or endocytosis. nih.gov | Understanding the uptake mechanism is crucial for optimizing delivery and avoiding endosomal entrapment. |
Ligand-Directed Targeting via Receptor-Mediated Endocytosis
Ligand-directed targeting is a promising strategy to enhance the cellular uptake of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH by hijacking the natural process of receptor-mediated endocytosis (RME). wikipedia.org This process involves the binding of a ligand to a specific cell surface receptor, which then triggers the internalization of the receptor-ligand complex into the cell within a vesicle. wikipedia.org For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, its constituent amino acids, particularly Tyrosine (Tyr) and Lysine (Lys), can potentially serve as intrinsic ligands or be modified to target specific receptors.
The presence of a Tyrosine residue is significant as certain tyrosine-containing motifs are known to mediate interactions with receptors that undergo endocytosis. researchgate.netuq.edu.au Similarly, the primary amine group in the side chain of Lysine can be exploited for conjugation with specific targeting ligands, such as antibodies or small molecules, that recognize and bind to cell-surface receptors overexpressed on target cells. This approach can concentrate the peptide at the desired site of action, thereby increasing its therapeutic efficacy and minimizing off-target effects.
The general mechanism of clathrin-mediated endocytosis, a common RME pathway, begins with the binding of the ligand-peptide conjugate to its receptor. wikipedia.org This binding event initiates the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit. wikipedia.org The pit invaginates and is subsequently pinched off to form a clathrin-coated vesicle, which then traffics the peptide into the cell. wikipedia.org
Table 1: Conceptual Ligand-Receptor Systems for Targeting H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH This table is illustrative and based on general principles of ligand-directed targeting.
| Targeting Ligand (Conjugated to Peptide) | Target Receptor | Potential Target Cells/Tissues |
| Transferrin | Transferrin Receptor (TfR) | Cancer cells, Brain capillary endothelial cells |
| Folic Acid | Folate Receptor (FR) | Ovarian, lung, and breast cancer cells |
| Monoclonal Antibody (e.g., anti-HER2) | Human Epidermal Growth Factor Receptor 2 (HER2) | HER2-positive breast cancer cells |
| RGD (Arginylglycylaspartic acid) peptide | Integrins (e.g., αvβ3) | Angiogenic endothelial cells, certain tumor cells |
Hydrogels and Injectable Depots for Sustained Release of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
To overcome the short in vivo half-life characteristic of many peptides, hydrogels and injectable depots represent a viable strategy for achieving sustained release of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. nih.govpharmtech.com These formulations can be administered less frequently, improving patient compliance and maintaining therapeutic drug concentrations over an extended period. peptron.com
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.gov The peptide can be encapsulated within the hydrogel matrix and is released as the matrix swells and/or degrades. nih.gov The release rate can be tuned by modifying the polymer composition, cross-linking density, and degradation kinetics of the hydrogel. nih.gov Materials such as polyethylene glycol (PEG), polylactic-co-glycolic acid (PLGA), and natural polymers like hyaluronic acid and chitosan (B1678972) are commonly used in hydrogel formulations. nih.govmdpi.com
Injectable depots are another class of sustained-release systems. nih.gov These can be in the form of in situ forming implants or microparticles. nih.gov For instance, a solution of a biodegradable polymer, such as PLGA, dissolved in a biocompatible solvent can be injected. nih.gov Upon contact with aqueous physiological fluids, the solvent dissipates, causing the polymer to precipitate and form a solid depot that entraps the peptide. nih.gov The release of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH would then occur through a combination of diffusion through the polymer matrix and erosion of the depot over time. pharmtech.com
Table 2: Representative Hydrogel Systems for Sustained Peptide Release This table presents examples of hydrogel systems and is not specific to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
| Polymer System | Cross-linking Mechanism | Release Mechanism | Potential Advantages |
| Poly(lactic-co-glycolic acid) (PLGA) | Physical entanglement, hydrophobic interactions | Bulk erosion, diffusion | Biodegradable, FDA-approved for other drugs |
| Polyethylene glycol (PEG) | Chemical (e.g., Michael addition, photopolymerization) | Swelling, diffusion | Biocompatible, tunable properties |
| Hyaluronic Acid (HA) | Enzymatic, chemical | Enzymatic degradation, swelling | Biocompatible, biodegradable, mucoadhesive |
| Chitosan | Ionic (e.g., with tripolyphosphate), chemical | Swelling, diffusion, degradation | Mucoadhesive, permeation enhancing properties |
Strategies for Improving Oral Bioavailability of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH (e.g., protease inhibitors, permeation enhancers)
Oral delivery of peptides is highly desirable due to its convenience and patient-friendliness, but it is hampered by significant physiological barriers, including enzymatic degradation in the gastrointestinal (GI) tract and poor permeation across the intestinal epithelium. uhsp.edu Strategies to improve the oral bioavailability of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH focus on overcoming these hurdles.
Protease Inhibitors: Peptides are susceptible to degradation by various proteases in the stomach and small intestine. sci-hub.red Co-administration of protease inhibitors can protect H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH from enzymatic cleavage. nih.gov These inhibitors can be small molecules or other peptides that competitively or non-competitively inhibit the activity of enzymes like pepsin, trypsin, and chymotrypsin. nih.gov
Permeation Enhancers: The intestinal mucosa presents a formidable barrier to the absorption of hydrophilic and large molecules like peptides. noaa.gov Permeation enhancers are compounds that transiently and reversibly increase the permeability of the intestinal epithelium, allowing for greater absorption of the co-administered peptide. nih.gov Mechanisms of action include the loosening of tight junctions between epithelial cells and fluidization of the cell membrane. researchgate.net Common classes of permeation enhancers include fatty acids, surfactants, and bile salts. nih.gov
Table 3: Common Approaches to Enhance Oral Peptide Bioavailability This table provides general examples and is not based on direct studies of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
| Strategy | Example Compound/Technology | Mechanism of Action |
| Protease Inhibition | Aprotinin, Soybean Trypsin Inhibitor | Inhibits serine proteases like trypsin and chymotrypsin. |
| Sodium Glycocholate | Can act as a protease inhibitor and a permeation enhancer. sci-hub.red | |
| Permeation Enhancement | Sodium Caprate (C10) | Transiently opens tight junctions between intestinal epithelial cells. researchgate.net |
| Salcaprozate Sodium (SNAC) | Forms a non-covalent complex with the peptide, increasing its lipophilicity and facilitating transcellular transport. nih.gov | |
| Mucoadhesion | Chitosan | Adheres to the mucus layer, increasing residence time and having permeation-enhancing effects. nih.gov |
Transdermal and Mucosal Delivery Formulations for Systemic Absorption
Transdermal and mucosal delivery routes offer non-invasive alternatives to injection for the systemic administration of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, bypassing first-pass metabolism in the liver. nih.govsci-hub.red
Transdermal Delivery: The primary barrier for transdermal delivery is the stratum corneum, the outermost layer of the skin, which is impermeable to most large, hydrophilic molecules. nih.gov To overcome this, various enhancement strategies are employed. Chemical enhancers, such as fatty acids and terpenes, can disrupt the lipid organization of the stratum corneum. tandfonline.com Physical enhancement techniques include microneedles, which create microscopic pores in the skin, and iontophoresis, which uses a small electric current to drive charged peptides across the skin. sci-hub.red The peptide's composition, containing both hydrophilic (Thr, Ser, Tyr, Lys, Glu) and hydrophobic (Phe, Val) residues, suggests an amphiphilic character that could be leveraged in designing transdermal formulations. mdpi.com
Mucosal Delivery: Mucosal surfaces, such as the nasal, buccal, and pulmonary routes, offer a thinner barrier and rich blood supply, making them attractive for systemic peptide delivery. nih.gov Nasal sprays, for example, can provide rapid absorption and onset of action. newswire.com Buccal patches or films can offer sustained release. nih.gov Formulations for mucosal delivery often include permeation enhancers and mucoadhesive polymers to increase the residence time at the site of absorption. nih.govnih.gov
Table 4: Formulation Components for Transdermal and Mucosal Delivery of Peptides This table is illustrative and not based on specific formulations of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
| Delivery Route | Formulation Type | Key Components | Purpose of Components |
| Transdermal | Patch, Gel, Cream | Penetration Enhancers (e.g., Oleic Acid), Solvents (e.g., Ethanol, Propylene Glycol) | Increase skin permeability, Solubilize the peptide |
| Microneedle Array | Dissolvable or solid microneedles made of polymers or sugar | Create micropores in the stratum corneum for peptide passage | |
| Nasal | Spray, Drops | Mucoadhesive polymers (e.g., Chitosan), Penetration enhancers (e.g., Cyclodextrins) | Increase residence time in the nasal cavity, Enhance absorption |
| Buccal | Film, Patch | Bioadhesive polymers (e.g., Carbopol), Plasticizers (e.g., Glycerol) | Adhere to the buccal mucosa for sustained release, Provide flexibility |
Computational Biology and Bioinformatics Approaches for H Thr Ser Tyr Lys Phe Glu Ser Val Oh Research
De Novo Peptide Design Principles and Their Application to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH Analogs
De novo peptide design involves the creation of novel peptide sequences with specific, desired functions based on the fundamental principles of protein structure and interactions. nih.gov This process is not about mimicking existing sequences but about generating entirely new ones. The design workflow typically involves two main stages: backbone assembly and sequence optimization. nih.gov Computational methods are used to generate stable backbone conformations, which are then "decorated" with amino acid sequences optimized to fold into and stabilize that structure, often with a specific functional site. nih.gov
For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, de novo design principles can be applied to create analogs with enhanced characteristics. The goal could be to improve stability, increase binding affinity to a target, or modify its physicochemical properties. The process would involve:
Scaffold Preparation: Using the known or predicted three-dimensional structure of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH as a starting scaffold.
Constraint-Based Design: Defining specific structural or functional goals, such as maintaining the spatial orientation of the Tyrosine, Lysine (B10760008), and Phenylalanine residues while improving resistance to proteolysis. researchgate.net
Sequence Optimization: Employing algorithms to explore mutations at various positions. For instance, substituting L-amino acids with D-amino acids can increase stability against enzymatic degradation. nih.gov Non-natural amino acids could also be introduced to create unique structural features or interactions. youtube.com
Experimental Validation: The most promising designs are then synthesized and tested experimentally to validate the computational predictions. researchgate.net
Below is a table illustrating how analogs of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH could be designed for specific purposes.
| Position | Original Residue | Proposed Substitution | Design Rationale |
|---|---|---|---|
| 2 | Serine (Ser) | α-aminoisobutyric acid (Aib) | Induce helical propensity and increase proteolytic stability. |
| 5 | Phenylalanine (Phe) | D-Phenylalanine (d-Phe) | Enhance stability against enzymatic degradation while maintaining hydrophobic interaction. |
| 8 | Valine (Val) | Cyclohexylalanine (Cha) | Increase hydrophobicity to potentially enhance membrane interaction or binding affinity. |
| - | Linear Peptide | Backbone Cyclization | Constrain the peptide into a more rigid, bioactive conformation and improve stability. nih.gov |
Molecular Docking and Virtual Screening for Potential Binding Partners of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, the peptide) when it binds to a receptor (typically a protein). mdpi.com This technique is crucial for understanding the structural basis of protein-peptide interactions and can be used in virtual screening to search large databases of protein structures for potential binding partners. researchgate.net Given that the biological target of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH may be unknown, virtual screening offers a path to hypothesize its function by identifying proteins to which it binds with high affinity. nih.gov The process involves docking the 3D structure of the peptide against a library of potential target proteins and ranking the results based on predicted binding energy. researchgate.net
A variety of algorithms have been developed for protein-peptide docking, each with its own strengths and limitations. researchgate.net These methods must account for the significant conformational flexibility of peptides upon binding. researchgate.net Broadly, they can be categorized into template-based, local, and global docking methods. Global or "blind" docking does not require prior knowledge of the binding site, which is useful when exploring new targets. researchgate.net
Recent advances have seen the application of protein structure prediction models like ESMFold for docking, where the peptide and protein are joined by a flexible linker to predict the complex structure. acs.org The accuracy of any docking prediction is evaluated by a scoring function, which estimates the binding free energy of the complex. Lower scores typically indicate stronger, more favorable binding. researchgate.net
The table below compares several common protein-peptide docking algorithms.
| Algorithm/Server | Docking Principle | Handling of Flexibility | Typical Application |
|---|---|---|---|
| AutoDock Vina | Uses a grid-based approach and an empirical scoring function. It performs iterated local search global optimizer. researchgate.net | Treats the ligand (peptide) as flexible and the receptor as rigid or with limited flexibility. | Widely used for both small molecules and peptides, particularly in re-docking and local searches. researchgate.net |
| ClusPro | A fast Fourier transform (FFT)-based rigid body docking followed by clustering of low-energy conformations. nih.gov | Primarily rigid docking, but can use ensembles of conformations to simulate flexibility. | Automated protein-protein and protein-peptide docking, suitable for large-scale screening. nih.gov |
| FRODOCK | An FFT-based method that uses knowledge-based potentials for initial scoring and refinement. researchgate.net | Treats both protein and peptide as rigid bodies initially, with some refinement options. | Demonstrated good performance in blind docking of peptides. researchgate.net |
| ESMFold | A deep learning language model that predicts complex structures by treating the interacting partners as a single chain connected by a linker. acs.org | Fully flexible, as it folds the entire complex simultaneously. | Rapid prediction of protein-peptide complexes without relying on templates. acs.org |
Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. acs.org These features include hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org A pharmacophore model can be generated based on the structure of a known active ligand, like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, particularly when it is in a bound conformation from a docking study. nih.gov
This model serves as a 3D query to screen large chemical databases for structurally diverse compounds that match the pharmacophore and are therefore likely to have similar biological activity. nih.gov This is a powerful strategy for identifying novel, potentially non-peptidic, lead compounds that can mimic the function of the original peptide. mdpi.com For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a hypothetical pharmacophore model would likely include features from its key functional residues.
The table below outlines the potential pharmacophoric features of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
| Residue | Pharmacophoric Feature | Description |
|---|---|---|
| Threonine (Thr) | Hydrogen Bond Donor/Acceptor | The hydroxyl group can participate in hydrogen bonding. |
| Tyrosine (Tyr) | Aromatic, Hydrogen Bond Donor/Acceptor | The phenyl ring provides an aromatic feature, while the hydroxyl group is a hydrogen bond donor/acceptor. acs.org |
| Lysine (Lys) | Positive Ionizable | The primary amine on the side chain is positively charged at physiological pH. |
| Phenylalanine (Phe) | Hydrophobic/Aromatic | The phenyl ring provides a large hydrophobic and aromatic feature. |
| Glutamic Acid (Glu) | Negative Ionizable | The carboxylic acid on the side chain is negatively charged at physiological pH. |
| Valine (Val) | Hydrophobic | The isopropyl side chain contributes to hydrophobic interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org To develop a QSAR model for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a dataset of its derivatives with experimentally measured biological activities (e.g., IC₅₀ values) would be required. nih.govrsc.org
The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these descriptors can represent the physicochemical properties of the amino acids, their sequence, or their 3D structure. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. acs.org A robust QSAR model can predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive screening. rsc.org
The following table presents a hypothetical dataset for a QSAR study on H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH derivatives targeting a hypothetical enzyme.
| Peptide Analog | Descriptor 1 (e.g., Total Hydrophobicity) | Descriptor 2 (e.g., Net Charge at pH 7.4) | Experimental Activity (log(1/IC₅₀)) |
|---|---|---|---|
| H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | -1.5 | 0 | 5.2 |
| H-Thr-Ser-Tyr-Lys-Phe-Asp-Ser-Val-OH | -1.8 | 0 | 5.1 |
| H-Thr-Ser-Tyr-Lys-Phe-Gln-Ser-Val-OH | -0.9 | +1 | 4.8 |
| H-Thr-Ser-Tyr-Arg-Phe-Glu-Ser-Val-OH | -2.1 | 0 | 5.5 |
| H-Thr-Ser-Tyr-Lys-Trp-Glu-Ser-Val-OH | 0.5 | 0 | 6.1 |
In Silico Prediction of ADMET Properties (Excluding Human Clinical Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. proquest.com For peptide-based therapeutics like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, this is particularly important as they often suffer from poor stability and low membrane permeability. pepdd.com Various computational models can predict properties like gastrointestinal absorption, plasma protein binding, metabolic stability, and potential toxicity. frontiersin.orgnih.gov These predictions help to identify potential liabilities early, allowing for chemical modifications to improve the peptide's drug-like properties before significant resources are invested. pepdd.com
A major hurdle for many drugs, especially peptides, is their inability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier (BBB) for targeting the central nervous system. frontiersin.org Computational methods are increasingly used to predict the permeability of peptides. nih.gov These models range from simple calculations based on physicochemical properties like lipophilicity (LogP), molecular weight, and charge, to complex machine learning and deep learning algorithms trained on large datasets of permeable and non-permeable compounds. nih.govfrontiersin.org
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, in silico tools can provide an initial assessment of its likelihood to be cell-permeant or to cross the BBB. For example, high molecular weight and the presence of multiple charged residues (Lysine and Glutamic Acid) would generally suggest poor passive diffusion across membranes. However, some peptides can utilize active transport mechanisms to cross barriers. frontiersin.org Prediction servers like BBPpredict or deep learning models can offer more nuanced predictions by considering sequence features and complex patterns. frontiersin.orgnih.gov
The table below summarizes key properties of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH relevant to permeability and the in silico tools used to predict them.
| Property | Predicted Value/Characteristic | Implication for Permeability | Example In Silico Tool/Approach |
|---|---|---|---|
| Molecular Weight | ~941.0 g/mol | High; generally unfavorable for passive diffusion. | Standard molecular calculators. |
| Lipophilicity (LogP) | Likely low/negative due to hydrophilic residues (Thr, Ser, Tyr, Lys, Glu). | Low lipophilicity is unfavorable for passive membrane crossing. nih.gov | XLogP3, SwissADME. |
| Net Charge at pH 7.4 | 0 (+1 from Lys, -1 from Glu, -1 from C-terminus, +1 from N-terminus) | A neutral net charge can be favorable, but local charges may still hinder permeability. | pKa predictors (e.g., PROPKA). |
| Cell Permeability | Predicted to be low. | May require active transport or permeation enhancers to enter cells effectively. | CellPPD, AiCPP. nih.govresearchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Predicted to be low. | Unlikely to cross the BBB via passive diffusion. | B3Pred, DeePred-BBB. frontiersin.orgfrontiersin.org |
| Toxicity | Prediction dependent on model. | Essential to predict potential toxicity early. | ToxinPred. nih.gov |
Metabolic Site Prediction and Off-Target Interaction Prediction
A critical hurdle for peptide drugs is their potential for rapid degradation by proteases in the body and the risk of unintended interactions with other proteins (off-targets), which can lead to adverse effects. nih.govoup.com Computational tools are instrumental in predicting these liabilities early in the development process.
Metabolic Site Prediction
In silico metabolic prediction involves the use of software that can identify specific cleavage sites within a peptide's sequence that are susceptible to enzymatic degradation. Tools like BioTransformer and web servers based on databases like MEROPS can predict which peptide bonds are most likely to be hydrolyzed by common proteases such as trypsin, chymotrypsin, and pepsin. nih.govnih.gov These programs typically operate by recognizing specific amino acid motifs that are known substrates for these enzymes. nih.gov For instance, trypsin is known to cleave peptide chains on the C-terminal side of lysine (Lys) and arginine (Arg) residues.
For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a computational analysis would scan its sequence for known protease recognition sites. The presence of Lysine (Lys), Tyrosine (Tyr), and Phenylalanine (Phe) suggests potential susceptibility to trypsin- and chymotrypsin-like proteases. A predictive analysis could yield a report detailing the most probable cleavage sites and the enzymes responsible.
Table 1: Illustrative Metabolic Site Prediction for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
This interactive table provides a hypothetical output from a metabolic prediction tool, indicating potential points of enzymatic cleavage within the peptide sequence.
| Predicted Cleavage Site (between residues) | Amino Acid Bond | Potential Protease | Predicted Susceptibility |
| 4 and 5 | Lys-Phe | Trypsin | High |
| 5 and 6 | Phe-Glu | Chymotrypsin | Moderate |
| 3 and 4 | Tyr-Lys | Chymotrypsin | Moderate |
| 7 and 8 | Ser-Val | Elastase | Low |
Off-Target Interaction Prediction
Predicting unintended binding partners, or off-targets, is crucial for assessing the potential for side effects. Computational methods for off-target prediction often involve comparing the structure of the peptide or its binding motifs to a vast database of known protein structures. oup.com Web servers such as PatchSearch can identify structurally conserved binding sites on the surfaces of unrelated proteins that might also recognize the peptide. oup.com These tools use algorithms that perform non-sequential local alignments to find compatible binding pockets in terms of geometry and physicochemical properties. oup.com By identifying potential off-targets, researchers can anticipate and investigate potential cross-reactivity before moving to clinical stages.
For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a workflow would involve first predicting its three-dimensional structure and then using this structure as a query to search against a proteome-wide database for proteins with compatible binding sites.
Table 2: Hypothetical Off-Target Interaction Profile for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
This table illustrates potential off-target proteins that could be identified through a computational screening process.
| Potential Off-Target Protein | Basis for Predicted Interaction | Predicted Binding Affinity (Kd) | Confidence Score |
| Kinase Family Member X | Structural homology of binding pocket | 15 µM | Medium |
| Cell Surface Receptor Y | Shared sequence motif (e.g., S-Y-K) | 50 µM | Low |
| Protease Family Z | Shape and charge complementarity | 8 µM | Medium |
Machine Learning and Artificial Intelligence for Predicting H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH Activity and Optimizing Sequences
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide drug discovery by enabling the rapid prediction of biological activity and the design of optimized sequences with enhanced therapeutic properties. nih.govpolifaces.de These computational approaches can analyze vast datasets to identify complex patterns that are not apparent through simple sequence analysis. nih.govrsc.org
Predicting Peptide Activity
ML models, such as support vector machines (SVM), random forests, and deep neural networks, can be trained on large databases of peptides with experimentally verified activities (e.g., antimicrobial, anticancer, or anti-inflammatory). researchgate.netnih.gov These models learn to associate specific features of a peptide—such as its amino acid composition, physicochemical properties, and structural motifs—with a particular biological function. mdpi.com To predict the activity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, its sequence and predicted properties would be fed into a pre-trained model, which would then output a probability score for various activities. researchgate.net This allows for an initial, high-throughput screening of its potential therapeutic applications without the need for immediate experimental validation.
| Sequence ID | Sequence | Modification from Original | Predicted Activity (e.g., Receptor Binding) | Predicted Half-Life |
| Original | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | - | 1.0x (Baseline) | 1.0x (Baseline) |
| OPT-01 | H-Thr-Ser-Trp -Lys-Phe-Glu-Ser-Val-OH | Tyr3 -> Trp | 2.5x Increase | 1.1x Increase |
| OPT-02 | H-Thr-Ser-Tyr-Lys-Ala -Glu-Ser-Val-OH | Phe5 -> Ala | 0.8x Decrease | 1.5x Increase |
| OPT-03 | H-Thr-Ser-Tyr-Lys-Phe-D-Glu -Ser-Val-OH | Glu6 -> D-Glu | 1.1x Increase | 3.0x Increase |
| OPT-04 | H-Ala -Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | Thr1 -> Ala | 0.9x Decrease | 1.2x Increase |
Advanced Analytical Methodologies for Detection and Quantification of H Thr Ser Tyr Lys Phe Glu Ser Val Oh in Biological Systems
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the sensitive and specific quantification of peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in biological samples. youtube.com Its power lies in the combination of chromatographic separation of the peptide from a complex mixture and its subsequent detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. youtube.com
Method Development for Sensitivity and Selectivity in Complex Matrices (e.g., plasma, tissues)
Developing a robust LC-MS/MS method for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH quantification in matrices such as plasma or tissue homogenates involves several critical steps to ensure high sensitivity and selectivity.
Sample Preparation: The initial and most critical step is the extraction of the peptide from the biological matrix. This is essential to remove interfering substances like proteins and lipids that can suppress the ionization of the target peptide and contaminate the mass spectrometer. Common techniques include:
Protein Precipitation (PPT): This involves adding an organic solvent like methanol (B129727) or acetonitrile (B52724) to the plasma sample to denature and precipitate proteins. nih.gov While simple and fast, it may result in a less clean sample compared to other methods.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For peptides, a solvent like butanol can be used to extract the analyte from the aqueous plasma. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating peptides from complex samples. mdpi.comyoutube.com It utilizes a solid sorbent to which the peptide binds, while interfering components are washed away. The peptide is then eluted with a different solvent. Mixed-mode or reversed-phase SPE cartridges are commonly used for peptide extraction.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard for peptide separation.
Column Choice: C18 columns are widely used, offering good retention and separation of peptides. For an octapeptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a column with a smaller particle size (e.g., 1.7 µm) can provide higher resolution.
Mobile Phase: A gradient elution using water and acetonitrile, both containing an additive like formic acid (typically 0.1%), is employed. nih.gov Formic acid helps to protonate the peptide, improving its ionization efficiency in the mass spectrometer and enhancing peak shape. The gradient is optimized to ensure the peptide elutes in a sharp peak, well-separated from other components. youtube.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. asm.org
Ionization: Electrospray ionization (ESI) is the preferred method for peptides, as it is a soft ionization technique that keeps the peptide intact. Due to the presence of a lysine (B10760008) residue and the N-terminus, H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is expected to form multiply charged ions (e.g., [M+2H]²⁺).
MRM Transitions: The method development involves infusing a solution of the synthetic peptide into the mass spectrometer to determine the most intense and stable precursor ion (the intact peptide). youtube.com This precursor ion is then fragmented in the collision cell, and the most abundant and specific fragment ions (product ions) are selected. youtube.com The instrument is then set to monitor the transition from the specific precursor ion to its specific product ions. This high specificity minimizes interferences from the matrix. For H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, multiple MRM transitions would be monitored to ensure accurate identification and quantification.
A summary of typical LC-MS/MS method parameters is presented in Table 1.
| Parameter | Typical Setting | Rationale |
| Sample Preparation | Solid-Phase Extraction (SPE) | Provides high purity and concentration of the peptide from complex matrices. |
| LC Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm | Offers good retention and high-resolution separation for peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the peptide from the RP column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Peptides readily form positive ions. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Table 1: Illustrative LC-MS/MS Method Parameters for the Quantification of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
Isotope-Labeled Internal Standards for Absolute Quantification
For accurate and precise absolute quantification, a stable isotope-labeled (SIL) internal standard (IS) of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is indispensable. researchgate.net A SIL-IS is a synthetic version of the peptide where one or more atoms are replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N). researchgate.net For instance, one of the amino acids, such as Lysine or Phenylalanine, can be synthesized using ¹³C and/or ¹⁵N labeled precursors. aai.org
The SIL-IS is chemically identical to the endogenous peptide and thus co-elutes during chromatography and has the same ionization efficiency. However, it has a different mass, allowing the mass spectrometer to distinguish between the analyte and the IS. researchgate.net A known amount of the SIL-IS is added to the sample at the beginning of the sample preparation process. By comparing the peak area ratio of the endogenous peptide to the SIL-IS, any variability in sample extraction, matrix effects, or instrument response can be normalized, leading to highly accurate and precise quantification. researchgate.net The use of such standards, often referred to as AQUA (Absolute QUantification of) peptides, is considered the gold standard for quantitative proteomics and peptidomics. researchgate.net
Capillary Electrophoresis (CE) for Purity Assessment and Identification of Related Impurities/Metabolites
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the purity assessment of synthetic peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH and for the identification of related impurities and metabolites. CE separates molecules based on their charge-to-size ratio in an electric field.
For purity analysis of a synthetic batch of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, CE can effectively separate the target peptide from impurities that may have arisen during synthesis. These impurities can include:
Deletion sequences: Peptides missing one or more amino acids.
Insertion sequences: Peptides with additional amino acids.
Incompletely deprotected peptides: Peptides with remaining protecting groups from the synthesis process.
Oxidized or modified peptides: For example, oxidation of the tyrosine residue.
When coupled with mass spectrometry (CE-MS), this technique allows for the identification of these impurities by providing accurate mass information for each separated peak. nih.gov This is crucial for quality control of synthetic peptides used in research and clinical applications.
In the context of biological systems, CE-MS can also be employed to identify potential metabolites of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. The peptide may be subject to degradation by peptidases in plasma or tissues, leading to truncated forms. CE's high separation efficiency allows for the resolution of these closely related peptide fragments, which can then be identified by the mass spectrometer.
Development of Biosensors and Affinity-Based Assays for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
Biosensors and affinity-based assays offer alternative and often real-time methods for the detection and study of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, particularly its interactions with other biomolecules.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for Binding Kinetics
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free techniques for studying the kinetics of molecular interactions in real-time. plos.orgnih.gov In the context of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, these methods are invaluable for characterizing its binding to its cognate MHC class I molecule and the subsequent interaction with the T-cell receptor (TCR).
In a typical SPR or BLI experiment, one of the interacting partners (the ligand, e.g., the MHC-peptide complex) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., the TCR) is then flowed over the surface. The binding and dissociation are monitored by detecting changes in the refractive index (SPR) or the interference pattern of light (BLI) at the sensor surface. plos.orgnih.gov
This allows for the determination of key kinetic parameters:
Association rate constant (kₐ): The rate at which the molecules bind.
Dissociation rate constant (kₑ): The rate at which the complex falls apart.
Equilibrium dissociation constant (Kₑ): A measure of the binding affinity.
Data from BLI experiments have been used to assess the binding of antibodies to proteins that interact with the TSYKFESV peptide when presented by MHC molecules. aai.orgnih.govbiorxiv.org A hypothetical dataset for the binding kinetics of a specific TCR to the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:MHC complex is shown in Table 2.
| Interacting Pair | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (M) |
| TCR-X with H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:MHC | 1.5 x 10⁵ | 2.3 x 10⁻³ | 1.5 x 10⁻⁸ |
Table 2: Exemplary Binding Kinetics Data for a T-Cell Receptor Interacting with the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:MHC Complex, as Determined by SPR or BLI.
Microfluidic Platforms for High-Throughput Screening and Detection
Microfluidic platforms, also known as "lab-on-a-chip" systems, integrate multiple analytical functions onto a single small device. nih.gov These platforms offer several advantages for the analysis of peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, including high throughput, low sample and reagent consumption, and the potential for automation. nih.gov
For the detection of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, microfluidic devices can be designed to incorporate various detection modalities. For instance, a microfluidic chip could be functionalized with antibodies or MHC molecules that specifically capture the peptide from a sample. The detection could then be achieved through integrated electrochemical or optical sensors.
Furthermore, microfluidic platforms are particularly useful for high-throughput screening applications. For example, a microfluidic device could be used to screen a library of TCRs for their binding affinity to the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH:MHC complex. The ability to perform many parallel experiments on a single chip significantly accelerates the research and development process for T-cell-based immunotherapies. The use of microfluidics is also being explored for the synthesis and quality control of peptides, offering a more efficient and controlled environment compared to traditional methods. nih.gov
Immunoassays (e.g., ELISA, Western Blot) for Specific Detection and Quantification in Research Samples
Immunoassays are highly specific biochemical tests that utilize the binding affinity between an antibody and its target antigen to identify and measure the concentration of substances in biological samples. thermofisher.com For the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, these techniques are invaluable for its detection and quantification in complex mixtures such as cell lysates, tissue homogenates, or plasma, providing crucial data for research into its biological role. The foundation of these methods is the generation of polyclonal or monoclonal antibodies that specifically recognize and bind to the peptide sequence.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay widely used for quantifying peptides and proteins in solution. thermofisher.com For a small peptide like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, a competitive ELISA (also known as an inhibition ELISA) is often the most suitable format. nih.gov In this setup, a known amount of the peptide is pre-coated onto the wells of a microplate. The biological sample, potentially containing the unknown quantity of the target peptide, is mixed with a specific primary antibody and added to the wells. The peptide in the sample competes with the peptide coated on the plate for binding to the limited amount of antibody. nih.gov After an incubation period, a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is added, which binds to the primary antibody already captured on the plate. The addition of a chromogenic substrate results in a color change, the intensity of which is inversely proportional to the concentration of the peptide in the original sample. eaglebio.com A standard curve is generated using known concentrations of the synthetic peptide to accurately quantify its amount in the research samples. researchgate.net
Table 1: Example Data for a Competitive ELISA Standard Curve for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
| Peptide Concentration (ng/mL) | Average Optical Density (450 nm) | % Binding |
| 100 | 0.158 | 10.5% |
| 50 | 0.295 | 19.7% |
| 25 | 0.510 | 34.0% |
| 12.5 | 0.825 | 55.0% |
| 6.25 | 1.155 | 77.0% |
| 3.125 | 1.350 | 90.0% |
| 0 (Maximal Binding) | 1.500 | 100.0% |
| Non-specific Binding | 0.050 | 3.3% |
Western Blot
Western blotting, or immunoblotting, is another powerful technique used to detect specific proteins or peptides in a sample. abiscientific.com The process involves separating molecules based on size via gel electrophoresis, transferring them to a solid support membrane (typically nitrocellulose or PVDF), and then probing the membrane with specific antibodies. abiscientific.com For small peptides like H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, standard SDS-PAGE may not provide adequate resolution; instead, specialized systems like Tricine-SDS-PAGE are often employed. lifetein.com
A significant challenge in detecting small peptides with Western blotting is their potential to be washed away from the membrane during the blotting and washing steps. nih.govresearchgate.net To overcome this, several modifications to the standard protocol are recommended. These include using a membrane with a smaller pore size (e.g., 0.2 µm), shortening the transfer time, and using a semi-dry transfer apparatus. lifetein.com Another effective technique involves using a vacuum-assisted detection method, which accelerates the immunodetection steps and minimizes the risk of peptide detachment by eliminating the need for shaking during incubations. nih.govresearchgate.net After the antibody incubation steps, detection is typically achieved using a chemiluminescent substrate that emits light when acted upon by the HRP-conjugated secondary antibody, allowing for visualization on X-ray film or with a digital imager. abiscientific.com While primarily a qualitative or semi-quantitative tool, Western blotting is often used to confirm the presence of a peptide identified by other methods like ELISA. abiscientific.com
Isotopic Labeling and Imaging Techniques (e.g., PET/SPECT) for In Vivo Distribution Studies in Pre-Clinical Models
Isotopic labeling is a technique used to track the passage of a substance through a system. For in vivo studies of the peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH, this involves incorporating an isotope—either a stable or a radioactive one—into the peptide's structure. cpcscientific.com This allows for its detection and measurement within a living organism, providing critical data on its biodistribution, pharmacokinetics, and target engagement in pre-clinical animal models.
Radiolabeling for PET and SPECT Imaging
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive functional imaging modalities that detect gamma rays emitted indirectly by a positron-emitting radionuclide (PET) or directly by a single-photon-emitting radionuclide (SPECT). snmjournals.orgwikipedia.orgmdpi.com To make the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH peptide visible to these scanners, it must be radiolabeled.
The choice of radionuclide is critical and depends on factors like its half-life, the type of radiation it emits, and the biological properties of the peptide. nih.gov Common radionuclides for PET include Gallium-68 (⁶⁸Ga), Fluorine-18 (¹⁸F), and Copper-64 (⁶⁴Cu), while Technetium-99m (⁹⁹ᵐTc) and Indium-111 (¹¹¹In) are frequently used for SPECT. nih.gov
The peptide H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH possesses several sites amenable to radiolabeling. nih.gov For instance:
Chelation: A chelating agent, such as DOTA or NOTA, can be conjugated to the peptide, typically at the N-terminus or the epsilon-amino group of the Lysine residue. This chelator can then form a stable complex with a radiometal like ⁶⁸Ga. nih.govacs.org
Direct Labeling: The Tyrosine residue can be directly labeled with radioiodine, such as ¹²⁴I for PET or ¹²³I for SPECT. nih.gov
Once the radiolabeled peptide is synthesized and purified, it can be administered to a pre-clinical model, such as a mouse. wikipedia.org Dynamic or static PET/SPECT scans are then acquired over time to visualize the accumulation and clearance of the tracer from various organs and tissues. nih.gov This provides quantitative data on where the peptide goes in the body, how quickly it accumulates in a target tissue (e.g., a tumor), and how rapidly it is cleared from non-target tissues and the bloodstream. nih.govresearchgate.net This information is fundamental for evaluating its potential as a targeted diagnostic or therapeutic agent.
Table 2: Example Data for Ex Vivo Biodistribution of [⁶⁸Ga]Ga-DOTA-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in a Pre-clinical Mouse Model
| Organ | 30 min post-injection (%ID/g ± SD) | 60 min post-injection (%ID/g ± SD) | 120 min post-injection (%ID/g ± SD) |
| Blood | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.7 ± 0.1 |
| Heart | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 1.9 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Liver | 2.5 ± 0.5 | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 15.2 ± 2.1 | 12.5 ± 1.8 | 8.9 ± 1.5 |
| Muscle | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |
| Bone | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Target Tissue (e.g., Tumor) | 6.2 ± 0.8 | 7.5 ± 1.1 | 6.8 ± 0.9 |
| %ID/g = percentage of injected dose per gram of tissue; SD = Standard Deviation |
Future Directions and Translational Research Perspectives for H Thr Ser Tyr Lys Phe Glu Ser Val Oh
H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH as a Molecular Probe for Elucidating Biological Mechanisms
The specificity of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH for eliciting a T-cell response makes it a valuable molecular probe for dissecting the intricacies of the immune response to viral components. As a known epitope, it can be used to investigate the fundamental mechanisms of antigen presentation by Major Histocompatibility Complex (MHC) class I molecules and the subsequent recognition by T-cell receptors (TCRs).
Future research could leverage this peptide to:
Map T-cell Receptor Interactions: By modifying the peptide sequence through techniques like alanine (B10760859) scanning, researchers can identify the key amino acid residues essential for TCR binding. nih.gov This provides a deeper understanding of the molecular forces and structural motifs that govern T-cell activation.
Study Immune Evasion: The protein from which this peptide is derived, the Vaccinia virus soluble IFN-γ receptor, is known to inhibit IFN-γ signaling, a key antiviral cytokine pathway. nih.govinvivogen.com The TSYKFESV peptide can be used to track and characterize T cells that respond to this viral protein, offering insights into how the virus manipulates the host immune system.
Investigate T-cell Function in Disease Models: In pre-clinical models of viral infection or cancer immunotherapy, H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH can be used to stimulate and track a defined population of T cells. youtube.com This allows for a detailed examination of T-cell proliferation, differentiation into effector and memory cells, and cytotoxic activity in response to various therapeutic interventions.
A typical application of this peptide as a molecular probe is in T-cell stimulation assays. The results of such an experiment could be represented as follows:
| Assay Type | Cell Type | Stimulant | Measured Cytokine | Illustrative Result |
| ELISPOT | Mouse Splenocytes | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | IFN-γ | 150 spot-forming cells / 10^6 splenocytes |
| ICS | Human PBMCs | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | TNF-α | 2.5% of CD8+ T cells are TNF-α positive |
| Proliferation Assay | Purified CD8+ T cells | H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH | CFSE Dilution | 60% of CD8+ T cells proliferated |
Potential for H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH as a Pre-Clinical Lead for Drug Discovery
The development of peptide-based therapeutics is a rapidly growing field, with peptides offering high specificity and potency. nih.gov While H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH in its current form is an immune stimulant, its potential as a pre-clinical lead for drug discovery lies in its ability to be modified for various therapeutic applications.
Peptide-Based Vaccines: As a known T-cell epitope, this peptide could form the basis of a synthetic vaccine against poxviruses. mdpi.com By conjugating it to a carrier protein or incorporating it into a nanoparticle delivery system, its immunogenicity could be enhanced to elicit a robust and protective T-cell response. nih.gov
Peptide-Drug Conjugates (PDCs): The peptide could be used as a targeting moiety to deliver cytotoxic agents or immunomodulators specifically to T cells that recognize this epitope. This approach could be explored in the context of autoimmune diseases where selective depletion of a specific T-cell population is desired.
Immunotherapy for Cancer: In the context of oncolytic virus therapy using Vaccinia, this peptide could be used to monitor the anti-tumor T-cell response. Furthermore, engineered T cells (e.g., CAR-T cells) could be developed to recognize tumor cells presenting this peptide, thereby redirecting the immune system to fight cancer. invivogen.com
The initial stages of pre-clinical drug discovery would involve assessing the binding affinity of the peptide and its analogs to the target MHC molecule. An example of such a data table is provided below:
| Peptide Analog | Amino Acid Substitution | Binding Affinity (Kd) to H-2 Kb | T-cell Activation (EC50) |
| TSYKFESV (Wild-Type) | None | 50 nM | 100 nM |
| Analog 1 | Y3A | >10 µM | >10 µM |
| Analog 2 | K4A | 200 nM | 500 nM |
| Analog 3 | F5Y | 45 nM | 90 nM |
Exploration of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH as a Diagnostic Biomarker or Imaging Agent (Pre-Clinical)
The specific interaction of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH with its corresponding T-cell receptor and MHC molecule presents an opportunity for its development as a diagnostic biomarker or an in vivo imaging agent.
Diagnostic Tetramers: The peptide can be incorporated into MHC tetramer complexes, which are fluorescently labeled reagents used to detect and quantify antigen-specific T cells by flow cytometry. nih.gov This would allow for the monitoring of the immune response in individuals vaccinated against or infected with poxviruses.
In Vivo Imaging: By conjugating the peptide to a near-infrared (NIR) fluorescent dye or a radionuclide, it could be developed into an imaging agent to visualize the location and migration of specific T cells in living organisms. nih.govnih.gov This could be particularly valuable in pre-clinical studies to assess the trafficking of T cells to tumors or sites of infection.
Biomarker for Sepsis: While not directly related to its known function, some of the constituent amino acids of this peptide, such as Threonine, Lysine (B10760008), Valine, and Serine, have been investigated as potential biomarkers in sepsis. nih.gov Future metabolomic studies could explore whether the levels of this specific peptide or its fragments are altered during severe infections.
The performance of a peptide-based imaging agent would be evaluated based on its ability to specifically accumulate in target tissues. The following table illustrates hypothetical biodistribution data for a fluorescently labeled version of the peptide:
| Organ | % Injected Dose per Gram (ID/g) at 4h |
| Blood | 0.5 ± 0.1 |
| Spleen (with activated T cells) | 5.2 ± 0.8 |
| Liver | 2.1 ± 0.4 |
| Kidneys | 1.8 ± 0.3 |
| Muscle | 0.2 ± 0.05 |
Integration of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH into High-Throughput Screening Platforms
High-throughput screening (HTS) platforms have revolutionized drug discovery and immunology research by enabling the rapid analysis of thousands of compounds. nih.gov H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH is well-suited for integration into several HTS applications.
Peptide-MHC Binding Assays: Yeast display or other surface display technologies can be used to screen large libraries of peptide variants based on the TSYKFESV sequence to identify analogs with enhanced binding to specific MHC alleles. biorxiv.orgresearchgate.net This can lead to the discovery of "super-agonists" with increased immunogenicity.
TCR-pMHC Interaction Screening: HTS platforms can be employed to screen libraries of T-cell receptors to identify those with the highest affinity and specificity for the H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH-MHC complex. nih.gov This is crucial for the development of effective T-cell-based immunotherapies.
Identifying Off-Target Effects: Before a peptide-based therapeutic can advance to clinical trials, it is essential to screen for potential off-target interactions. HTS can be used to test the binding of the peptide to a wide range of other proteins and receptors to ensure its specificity.
An example of data from a high-throughput screen for peptide-MHC binding is shown below:
| Peptide Sequence | MHC Allele | Binding Score (Normalized Fluorescence) |
| TSYKFESV | H-2 Kb | 1.00 |
| ASYKFESV | H-2 Kb | 0.25 |
| TAYKFESV | H-2 Kb | 0.95 |
| TSYAFESV | H-2 Kb | 0.10 |
Emerging Technologies and Future Challenges in Peptide Research Relevant to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH
The field of peptide research is continually evolving, with new technologies offering exciting possibilities for the future development of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH.
Computational and AI-Driven Design: Artificial intelligence and machine learning algorithms are increasingly being used to predict peptide-protein interactions and to design novel peptides with desired properties. nih.gov These tools could be used to optimize the sequence of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH for enhanced stability, affinity, or specific immunomodulatory functions.
Peptide Nanotechnology: The self-assembly of peptides into nanomaterials such as nanoparticles and hydrogels is an emerging area with applications in drug delivery and tissue engineering. mdpi.com The TSYKFESV peptide could be incorporated into such nanostructures to create novel delivery systems for vaccines or therapeutics.
Advanced Synthesis and Modification: Innovations in peptide synthesis, including the incorporation of non-natural amino acids and cyclization, can improve the pharmacokinetic properties of peptides, such as their resistance to enzymatic degradation and their cell permeability. altabioscience.com These strategies could be applied to H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH to enhance its therapeutic potential.
Despite these promising future directions, several challenges remain. The translation of peptide-based research from the pre-clinical to the clinical setting is often hampered by issues such as poor oral bioavailability, rapid clearance from the body, and potential immunogenicity of the peptide itself. nih.gov Overcoming these hurdles will require continued innovation in peptide chemistry, formulation, and delivery technologies.
Q & A
Q. What experimental approaches are recommended for determining the secondary structure of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH under physiological conditions?
Answer:
- Circular Dichroism (CD) Spectroscopy is ideal for identifying α-helix, β-sheet, and random coil conformations in solution. Ensure buffer compatibility (e.g., pH 7.4, 37°C) to mimic physiological conditions .
- Nuclear Magnetic Resonance (NMR) provides atomic-level resolution of dynamic structures. Use 2D NOESY experiments to detect inter-residue nuclear Overhauser effects (NOEs) critical for tertiary structure modeling .
Q. How can researchers optimize solid-phase synthesis of H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH to achieve high purity?
Answer:
- Employ Fmoc/t-Bu orthogonal protection strategies to minimize side reactions. Use coupling agents like HBTU/HOBt for efficient amide bond formation .
- Purify crude peptides via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) using mass spectrometry (e.g., MALDI-TOF) .
Q. What functional assays are suitable for preliminary screening of this peptide’s bioactivity?
Answer:
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (e.g., KD, kon/koff) between the peptide and target receptors .
- Fluorescence Polarization assays detect ligand-receptor interactions in real time, particularly useful for lysine-rich sequences .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data from cell-based versus in vitro assays?
Answer:
- Assay Standardization: Control variables like cell line selection (e.g., HEK293 vs. HeLa), passage number, and serum-free conditions to reduce variability .
- Orthogonal Validation: Cross-verify results using techniques like ITC (Isothermal Titration Calorimetry) for binding thermodynamics and CRISPR knockouts to confirm target specificity .
Q. What methodological strategies validate hypothesized electrostatic interactions between lysine residues and negatively charged biomolecules?
Answer:
- Site-Directed Mutagenesis: Replace lysine with alanine to disrupt charge interactions and compare binding affinities via SPR or fluorescence assays .
- Molecular Dynamics (MD) Simulations: Simulate peptide-ligand complexes in explicit solvent (e.g., TIP3P water) to model electrostatic forces over nanosecond timescales .
Q. How should researchers address challenges in synthesizing peptides with repetitive serine residues (e.g., Ser³ and Ser⁷)?
Answer:
Q. What statistical frameworks are recommended for analyzing dose-response data with non-linear behavior?
Answer:
- Four-Parameter Logistic (4PL) Regression models sigmoidal curves to calculate EC50/IC50 values. Use tools like GraphPad Prism for robust fitting .
- Bayesian Hierarchical Models account for inter-experiment variability when pooling data from multiple assays .
Data Interpretation and Reproducibility
Q. How can researchers systematically address discrepancies in mass spectrometry (MS) and NMR data for sequence validation?
Answer:
- Multi-Technique Cross-Validation: Combine MALDI-TOF MS (for molecular weight confirmation) with 1H-13C HSQC NMR (to verify residue-specific chemical shifts) .
- Error Analysis: Quantify signal-to-noise ratios in NMR spectra and MS isotopic patterns to identify low-abundance impurities .
Q. What strategies ensure reproducibility in measuring the peptide’s stability under varying pH conditions?
Answer:
- Accelerated Stability Testing: Incubate the peptide at pH 2–9 (37°C) and quantify degradation via HPLC-UV at 214 nm. Use Arrhenius kinetics to extrapolate shelf life .
- Circular Dichroism Monitoring: Track structural changes over time to correlate stability with conformational shifts .
Research Design and Literature Synthesis
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this peptide?
Answer:
- Feasibility: Prioritize hypotheses testable with available instrumentation (e.g., access to SPR but not cryo-EM) .
- Novelty: Focus on underexplored interactions, such as the role of tyrosine phosphorylation in modulating activity .
- Relevance: Align with broader goals like antimicrobial peptide development or neurodegenerative disease research .
Q. What systematic review methodologies are effective for identifying knowledge gaps in this peptide’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
